PSB 0777 ammonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H24N6O7S2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
azanium 4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate |
InChI |
InChI=1S/C18H21N5O7S2.H3N/c19-15-12-16(23(8-20-12)17-14(26)13(25)11(7-24)30-17)22-18(21-15)31-6-5-9-1-3-10(4-2-9)32(27,28)29;/h1-4,8,11,13-14,17,24-26H,5-7H2,(H2,19,21,22)(H,27,28,29);1H3/t11-,13-,14-,17-;/m1./s1 |
InChI Key |
AYQGFWKUGKSGCZ-TZNCIMHNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PSB-0777 Ammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-0777 ammonium is a potent and selective full agonist for the adenosine A2A receptor (A2AAR).[1][2][3][4] This compound has demonstrated significant utility as a pharmacological tool for investigating the diverse physiological and pathological roles of the A2AAR. Its high selectivity over other adenosine receptor subtypes makes it a valuable asset in delineating A2AAR-specific signaling pathways and functions.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of PSB-0777, including its binding characteristics, downstream signaling cascades, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: A2A Adenosine Receptor Agonism
PSB-0777 exerts its effects by binding to and activating the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The primary downstream signaling pathway initiated by A2AAR activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[5]
The activation of the A2AAR by PSB-0777 has been shown to modulate synaptic protein expression and glutamatergic signaling in a time- and dose-dependent manner.[5][6][7][8] These effects are central to the neuroprotective and neuromodulatory roles attributed to A2AAR activation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of PSB-0777 with its primary target and other receptors.
| Parameter | Species | Value | Reference |
| Ki (A2A Receptor) | Rat | 44.4 nM | [1][2][3][4][9] |
| Human | 360 nM | [1][2][4] | |
| EC50 (A2A Receptor) | CHO-K1 cells | 117 nM | [1][4] |
| Receptor Subtype | Species | Ki | Selectivity vs. Human A2A | Reference |
| A1 Receptor | Rat | ≥10,000 nM | >225-fold | [1][2][3][4] |
| Human | 541 nM | ~1.5-fold | [1][2][4] | |
| A2B Receptor | Human | >10,000 nM | >27-fold | [1][3] |
| A3 Receptor | Human | >10,000 nM | >27-fold | [1][3] |
| β1 Adrenergic Receptor | Human | 4.4 µM | - | [1][4] |
| β3 Adrenergic Receptor | Human | 3.3 µM | - | [1][4] |
Signaling Pathways
The activation of the A2A receptor by PSB-0777 initiates a cascade of intracellular signaling events. The canonical pathway involves the Gs protein, leading to cAMP production and PKA activation. However, A2AAR signaling is multifaceted, also involving other pathways that contribute to its diverse cellular effects.
Caption: Signaling pathway of PSB-0777 via the A2A adenosine receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of PSB-0777.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of PSB-0777 for adenosine receptors.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain striatum) or cultured cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]ZM241385 for A2AR), and varying concentrations of PSB-0777.
-
To determine non-specific binding, include a set of wells with an excess of a non-labeled, high-affinity ligand.
-
Incubate the mixture at a defined temperature for a specific time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Use non-linear regression analysis to fit the competition binding data to a one-site or two-site model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of PSB-0777 as an A2AR agonist.
Protocol Outline:
-
Cell Culture:
-
Culture a suitable cell line (e.g., CHO-K1) stably expressing the human A2A receptor.
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Add varying concentrations of PSB-0777 to the cells.
-
Incubate for a defined period at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the PSB-0777 concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Western Blotting for Synaptic Proteins
Objective: To quantify the expression levels of synaptic proteins (e.g., Synapsin-1, PSD95) in response to PSB-0777 treatment.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture primary cortical neurons.
-
Treat the neurons with different concentrations of PSB-0777 for various durations (e.g., 30 min, 24 h, 3 days).[5]
-
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Synapsin-1, anti-PSD95) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Caption: Experimental workflow for Western blot analysis.
Conclusion
PSB-0777 ammonium is a well-characterized and highly selective A2A adenosine receptor agonist. Its mechanism of action is centered on the activation of the A2AAR and the subsequent modulation of intracellular signaling pathways, most notably the cAMP/PKA cascade. This leads to downstream effects on gene expression, protein synthesis, and cellular function, particularly within the central nervous system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers utilizing PSB-0777 to further explore the roles of the A2A adenosine receptor in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSB 0777 ammonium salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
PSB-0777 Ammonium: A Selective Adenosine A₂A Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PSB-0777 ammonium is a potent and selective full agonist for the adenosine A₂A receptor (A₂AAR), a G-protein coupled receptor that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. This technical guide provides a comprehensive overview of PSB-0777, including its pharmacological properties, key experimental protocols for its characterization, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development.
Pharmacological Data of PSB-0777 Ammonium
PSB-0777 exhibits high affinity and selectivity for the A₂A adenosine receptor. The following tables summarize the quantitative data on its binding affinity (Ki) and functional potency (EC₅₀) across different species and receptor subtypes.
Table 1: Binding Affinity (Ki) of PSB-0777 for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Reference |
| A₂A | Human | 360 | [1][2] |
| Rat | 44.4 | [1][2][3][4][5] | |
| A₁ | Human | 541 | [1][2] |
| Rat | ≥10000 | [1][2][3][5] | |
| A₂B | Human | >10000 | [1][2][3][5] |
| A₃ | Human | »10000 | [1][2][3][5] |
Table 2: Functional Potency (EC₅₀) of PSB-0777
| Receptor | Cell Line | Assay | EC₅₀ (nM) | Reference |
| A₂A | CHO-K1 | cAMP Accumulation | 117 | [1][2] |
A₂A Receptor Signaling Pathway
Activation of the A₂A receptor by an agonist like PSB-0777 initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[6][7] cAMP then acts as a second messenger to activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response.[6][7]
A₂A Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of PSB-0777 for the A₂A adenosine receptor.
Materials:
-
Membrane preparations from cells stably expressing the human or rat A₂A adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-ZM241385 (a selective A₂A antagonist) or [³H]-CGS21680 (a selective A₂A agonist).
-
PSB-0777 ammonium salt.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled selective A₂A agonist (e.g., 10 µM CGS21680).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of PSB-0777 (for competition binding).
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the PSB-0777 concentration. Determine the IC₅₀ value (the concentration of PSB-0777 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP, a key second messenger in the A₂A receptor signaling pathway.
Objective: To determine the EC₅₀ of PSB-0777 for A₂A receptor-mediated cAMP production.
Materials:
-
Cells stably expressing the human or rat A₂A adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
PSB-0777 ammonium salt.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
A selective A₂A antagonist (e.g., ZM241385, for confirming receptor-mediated effects).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Culture: Plate the A₂A receptor-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of PSB-0777 to the wells. Include a vehicle control, a positive control (forskolin), and wells with PSB-0777 plus an antagonist to confirm specificity.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the logarithm of the PSB-0777 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of PSB-0777 that produces 50% of the maximal response).
In Vivo Studies
PSB-0777 has been investigated in animal models for its potential therapeutic effects, particularly in the context of inflammatory bowel disease (IBD). Due to its polar nature, PSB-0777 is poorly absorbed from the gastrointestinal tract, making it a candidate for local treatment of intestinal inflammation with reduced systemic side effects.
A study by El-Tayeb et al. (2011) evaluated PSB-0777 in a rat model of IBD induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS). In ex vivo experiments on isolated rat ileum/jejunum preparations, PSB-0777 was shown to improve impaired acetylcholine-induced contractions in inflamed tissues.
Conclusion
PSB-0777 ammonium is a valuable pharmacological tool for studying the A₂A adenosine receptor. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo investigations. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the A₂A receptor with selective agonists like PSB-0777.
References
- 1. Activation of adenosine A2A or A2B receptors causes hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
An In-Depth Technical Guide to PSB 0777 Ammonium: Structure, Properties, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PSB 0777 ammonium salt, a potent and selective adenosine A₂A receptor agonist. This document consolidates its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols to support its application in research and drug development.
Core Compound Details: this compound Salt
This compound salt is a synthetic compound recognized for its high affinity and selectivity as a full agonist for the adenosine A₂A receptor. Its polar nature contributes to its distinct pharmacokinetic profile, making it a valuable tool for specific research applications, particularly in peripheral systems.
Chemical Structure and Identity
The molecular structure of this compound salt is characterized by a purine core linked to a benzenesulfonic acid moiety.
Chemical Structure:
A 2D representation of the chemical structure of 4-[2-[(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid ammonium salt.
IUPAC Name: 4-[2-[[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanyl]ethyl]benzenesulfonic acid;azane[1]
CAS Number: 2122196-16-9[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound salt is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀N₅O₇S₂·NH₄ | [2] |
| Molecular Weight | 500.55 g/mol | [2][3] |
| Purity | ≥97% | [2] |
| Solubility | Soluble to 100 mM in water and DMSO | [2] |
Pharmacological Properties and Data
PSB 0777 is a potent and selective full agonist of the adenosine A₂A receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies.
Receptor Binding Affinities (Ki)
The binding affinities of PSB 0777 for different adenosine receptor subtypes in both rat and human variants are detailed below. The data highlights its high selectivity for the A₂A receptor.
| Receptor Subtype | Species | Ki (nM) | Reference |
| A₂A | Rat | 44.4 | [3][4] |
| A₂A | Human | 360 | [4] |
| A₁ | Rat | ≥10,000 | [4] |
| A₁ | Human | 541 | [4] |
| A₂B | Human | >10,000 | |
| A₃ | Human | >>10,000 |
Functional Activity (EC₅₀)
The functional potency of PSB 0777 as an agonist has been determined through cAMP accumulation assays.
| Assay | Cell Line | EC₅₀ (nM) | Reference |
| cAMP Accumulation | CHO-K1 (expressing A₂AAR) | 117 | [5] |
Pharmacokinetic Properties
PSB 0777 exhibits a pharmacokinetic profile characterized by poor oral absorption and limited penetration of the blood-brain barrier, primarily due to its polar nature.
| Parameter | Route of Administration | Species | Observation | Reference |
| Oral Bioavailability | Oral (0.4 mg/kg/day) | Rat | Very low plasma concentrations (<5 nM at 30 min), undetectable at 60 min. | |
| Systemic Absorption | Intraperitoneal (0.4 mg/kg/day) | Rat | Detectable plasma concentrations at 30 min, decreasing after 60 min, and undetectable at 120 and 240 min. | |
| Brain Penetrance | Not specified | Not specified | Poorly brain penetrant. | [4] |
Signaling Pathway
As an adenosine A₂A receptor agonist, PSB 0777 activates a G-protein coupled receptor (GPCR) signaling cascade. The binding of PSB 0777 to the A₂A receptor leads to the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Caption: PSB 0777 signaling pathway via the adenosine A₂A receptor.
Experimental Protocols
The following are generalized protocols for key assays used to characterize PSB 0777. For specific experimental details, it is recommended to consult the original research publications.
Radioligand Binding Assay (for Ki determination)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of PSB 0777.
Workflow Diagram:
Caption: General workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain striatum) or cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ZM 241385 for A₂A receptors), and varying concentrations of PSB 0777.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of PSB 0777 to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for EC₅₀ determination)
This protocol describes a general method for determining the functional potency of PSB 0777 by measuring its effect on intracellular cAMP levels.
Workflow Diagram:
Caption: General workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the human adenosine A₂A receptor in a suitable medium and plate them in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Add varying concentrations of PSB 0777 to the cells and incubate for a specific period to stimulate cAMP production.
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the concentration of PSB 0777 to generate a dose-response curve and determine the EC₅₀ value.
Conclusion
This compound salt is a valuable pharmacological tool for studying the adenosine A₂A receptor. Its high potency and selectivity, combined with its distinct pharmacokinetic profile, make it particularly useful for investigating the peripheral roles of the A₂A receptor without the confounding effects of central nervous system activity. This guide provides essential data and procedural outlines to facilitate its effective use in a research setting. For the most accurate and reproducible results, researchers should always refer to the detailed methodologies in the primary literature.
References
- 1. Development of Polar Adenosine A2A Receptor Agonists for Inflammatory Bowel Disease: Synergism with A2B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Medicinal Chemistry of A2B Adenosine Receptors [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide: Discovery and Synthesis of PSB-0777 Ammonium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of PSB-0777, a potent and selective adenosine A2A receptor agonist. This document details the scientific rationale behind its development, its synthesis, and the experimental methodologies used to elucidate its mechanism of action and biological effects.
Introduction: The Rationale for a Polar A2A Adenosine Receptor Agonist
Adenosine A2A receptor agonists have shown significant promise as anti-inflammatory agents. Their therapeutic application, however, has been hampered by systemic side effects, most notably hypotension, due to the wide distribution of A2A receptors throughout the body. The development of PSB-0777 was driven by the need for a potent and selective A2A agonist with limited systemic absorption, making it an ideal candidate for the localized treatment of inflammatory conditions such as inflammatory bowel disease (IBD).[1][2][3]
The core concept behind the design of PSB-0777 was the introduction of a highly polar sulfonic acid group. This chemical modification was intended to increase the molecule's polarity, thereby reducing its oral bioavailability and preventing it from readily crossing biological membranes. This design strategy aimed to confine the drug's activity to the site of administration, such as the gastrointestinal tract in the case of IBD, thus minimizing systemic exposure and associated adverse effects.[1][2][3]
Synthesis of PSB-0777 Ammonium
The synthesis of PSB-0777 (designated as compound 7 in the original publication) was first reported by El-Tayeb et al.[1][2][3] The synthetic route involves a multi-step process starting from commercially available materials.
Experimental Protocol: Synthesis of 4-(2-((6-Amino-9-(β-D-ribofuranosyl)-9H-purin-2-yl)thio)ethyl)benzenesulfonic acid (PSB-0777)
A detailed, step-by-step protocol for the synthesis of PSB-0777 is outlined below, based on the procedures described in the primary literature.
Step 1: Synthesis of intermediate compounds
The initial steps of the synthesis involve the preparation of key precursor molecules. Due to the lack of a publicly available detailed step-by-step guide in the primary literature for these initial stages, a generalized description is provided. The synthesis would typically begin with a protected adenosine derivative and a commercially available sulfonated side chain.
Step 2: Coupling of the side chain to the purine core
The sulfonated side chain is coupled to the C2 position of the purine ring of the adenosine derivative. This is a crucial step in assembling the final molecule.
Step 3: Deprotection and purification
The protecting groups on the ribose moiety of the adenosine derivative are removed to yield the final compound, PSB-0777. The crude product is then purified using chromatographic techniques to obtain the final product with high purity.
Step 4: Formation of the ammonium salt
The purified PSB-0777 is treated with ammonia to form the corresponding ammonium salt, which is often the form used in biological experiments due to its improved solubility and handling properties.
Pharmacological Characterization
PSB-0777 has been extensively characterized through a series of in vitro and ex vivo experiments to determine its binding affinity, functional activity, and selectivity for the adenosine A2A receptor.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In the case of PSB-0777, these assays were crucial in establishing its high affinity and selectivity for the A2A receptor.
| Receptor Subtype | Species | Ki (nM) | Reference |
| A2A | Rat | 44.4 | [4] |
| A2A | Human | 360 | [5][6] |
| A1 | Rat | ≥10,000 | [4] |
| A1 | Human | 541 | [5][6] |
| A2B | Human | ≥10,000 | [4] |
| A3 | Human | ≥10,000 | [4] |
This protocol is a representative example of how the binding affinity of PSB-0777 to the human A2A receptor could be determined using membranes from HEK293 cells stably expressing the receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human A2A adenosine receptor are cultured to confluency.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate in a total volume of 200 µL.
-
To each well, add:
-
50 µL of membrane suspension (containing a defined amount of protein, e.g., 10-20 µg).
-
50 µL of various concentrations of PSB-0777 (or vehicle for total binding).
-
50 µL of the radioligand, such as [3H]ZM241385 (a selective A2A antagonist), at a concentration near its Kd.
-
To determine non-specific binding, a separate set of wells includes a high concentration of a non-labeled, potent A2A antagonist (e.g., 10 µM ZM241385).
-
-
The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki value for PSB-0777 is calculated from the IC50 value (the concentration of PSB-0777 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For PSB-0777, its agonistic activity at the A2A receptor was confirmed by measuring its ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the A2A receptor signaling pathway.
| Assay | Cell Line | EC50 (nM) | Reference |
| cAMP Accumulation | CHO-K1 | 117 | [5][6] |
This protocol describes a typical method for measuring cAMP levels in response to A2A receptor activation.
-
Cell Culture and Plating:
-
CHO-K1 cells stably expressing the human A2A receptor are cultured and seeded into 96-well plates.
-
The cells are allowed to adhere and grow to a suitable confluency.
-
-
Assay Procedure:
-
The culture medium is removed, and the cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) for a short period to prevent the degradation of cAMP.
-
Various concentrations of PSB-0777 are then added to the wells, and the plate is incubated at 37°C for a defined time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, which is typically based on methods like ELISA, HTRF, or AlphaScreen.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in each sample is determined from the standard curve.
-
The EC50 value for PSB-0777 is calculated by fitting the dose-response data to a sigmoidal curve.
-
Signaling Pathways and Mechanism of Action
PSB-0777 exerts its biological effects by activating the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein.
The Canonical A2A Receptor Signaling Pathway
Activation of the A2A receptor by PSB-0777 leads to a conformational change in the receptor, which in turn activates the associated Gs protein. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Modulation of Synaptic Proteins
Recent studies have revealed that PSB-0777 can also modulate the expression of key synaptic proteins, such as Synapsin-1 and Postsynaptic Density Protein 95 (PSD-95), in neurons.[7][8] This suggests a role for A2A receptor signaling in synaptic plasticity and neuronal function. The precise mechanism by which the A2A-cAMP-PKA-CREB pathway regulates the expression of these specific synaptic proteins is an active area of research. It is hypothesized that activated CREB binds to specific response elements in the promoter regions of the genes encoding these proteins, thereby modulating their transcription.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Polar Adenosine A2A Receptor Agonists for Inflammatory Bowel Disease: Synergism with A2B Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blotting for Neuronal Proteins [protocols.io]
- 4. Assay: Displacement of [3H]ZM241385 from human adenosine A2A receptor expressed in HEK293 cells (CHEMBL930529) - ChEMBL [ebi.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Polar Adenosine A2A Receptor Agonists for Inflammatory Bowel Disease: Synergism with A2B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
PSB-0777: A-2A Receptor Agonist with Marked Species Selectivity Between Human and Rat
A Technical Guide for Researchers and Drug Development Professionals
Introduction
PSB-0777 is a potent and selective full agonist for the adenosine A-2A receptor (A-2A R), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and vasodilation. As a member of the adenosine receptor family, which also includes A-1, A-2B, and A-3 subtypes, the A-2A R has emerged as a significant therapeutic target for a range of conditions. Notably, PSB-0777 exhibits significant species-dependent selectivity, with a considerably higher affinity for the rat A-2A receptor compared to its human counterpart. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways related to the species-specific activity of PSB-0777.
Data Presentation: Binding Affinity and Selectivity
The binding affinity of PSB-0777 for adenosine receptors is typically determined through radioligand binding assays, which measure the concentration of the compound required to displace a specific radioligand from the receptor. The inhibition constant (K-i) is a measure of this binding affinity, with lower values indicating a higher affinity.
Data compiled from various studies reveals a clear disparity in the binding affinity of PSB-0777 for rat versus human A-2A receptors. The compound is significantly more potent at the rat A-2A receptor. Furthermore, PSB-0777 demonstrates high selectivity for the A-2A receptor over other adenosine receptor subtypes in both species.
| Receptor Subtype | Species | Binding Affinity (K-i, nM) |
| A-2A | Rat | 44.4 [1] |
| A-2A | Human | 360 |
| A-1 | Rat | ≥ 10,000[1] |
| A-1 | Human | 541 |
| A-2B | Human | ≥ 10,000[1] |
| A-3 | Human | ≥ 10,000[1] |
Table 1: Comparative Binding Affinities (K-i) of PSB-0777 for Human and Rat Adenosine Receptors.
Signaling Pathways and Experimental Workflows
The activation of the A-2A receptor by an agonist like PSB-0777 initiates a well-defined intracellular signaling cascade. This pathway is fundamental to the physiological effects mediated by the receptor. The following diagrams, generated using the DOT language, illustrate the canonical A-2A receptor signaling pathway and a typical experimental workflow for determining ligand binding affinity.
Experimental Protocols
The determination of the binding affinity and functional activity of PSB-0777 involves several key experimental procedures. Below are detailed methodologies for the primary assays cited.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (K-i) of a compound for a specific receptor.
1. Membrane Preparation:
-
Source: Membranes are prepared from tissues or cultured cells endogenously expressing or transfected with the target adenosine receptor subtype (e.g., rat brain striatum for rat A-2A R, or HEK293 or CHO cells expressing human A-2A R).[1][2]
-
Procedure: Tissues or cells are homogenized in a cold buffer solution.[3] The homogenate is then centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is subjected to a high-speed centrifugation to pellet the membranes.[3] The membrane pellet is washed and resuspended in an appropriate assay buffer.[3] Protein concentration is determined using a standard method like the Bradford or BCA assay.[4]
2. Binding Reaction:
-
Components: The assay is typically performed in a 96-well plate format.[3] Each well contains the prepared membranes, a specific radioligand for the A-2A receptor (e.g., [³H]CGS21680 or [³H]ZM241385), and varying concentrations of the unlabeled competitor compound (PSB-0777).[2][5]
-
Incubation: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[3]
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[3][6]
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[3]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[3]
4. Data Analysis:
-
The data are used to generate a competition binding curve, plotting the percentage of specific binding against the concentration of the competitor (PSB-0777).
-
The IC-50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The K-i value is then calculated from the IC-50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Assays: cAMP Accumulation
Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC-50) and efficacy. For A-2A receptors, which are coupled to Gs proteins, agonist activation leads to an increase in intracellular cyclic AMP (cAMP).[7][8]
1. Cell Culture:
-
Cells expressing the A-2A receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media and seeded into multi-well plates.[9][10]
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP and amplify the signal.[8][11]
-
Cells are then treated with varying concentrations of the agonist (PSB-0777) for a defined period.[9]
3. cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is quantified using various methods, such as competitive enzyme-linked immunosorbent assays (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.[11]
4. Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration.
-
The EC-50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Conclusion
PSB-0777 is a valuable pharmacological tool for investigating the A-2A adenosine receptor. However, the pronounced difference in its affinity for the rat versus the human A-2A receptor underscores the critical importance of considering species-specific variations in drug development and preclinical studies.[12] The data and protocols outlined in this guide provide a framework for researchers to effectively utilize PSB-0777 and interpret the resulting data in the context of its species-dependent selectivity. This knowledge is essential for translating findings from animal models to human applications.
References
- 1. PSB 0777 ammonium salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. On the basis of sex: male vs. female rat adenosine A1/A2A receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. innoprot.com [innoprot.com]
- 8. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PSB-0777 Ammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of PSB-0777 ammonium, a potent and selective adenosine A₂A receptor agonist. The information is compiled to assist researchers and drug development professionals in understanding its binding affinity, functional potency, and selectivity. This document adheres to stringent data presentation and visualization standards to ensure clarity and reproducibility.
Core Pharmacological Data
PSB-0777 is a synthetic agonist for the adenosine A₂A receptor, designed with polar groups to limit oral absorption and systemic side effects, making it a candidate for localized inflammatory conditions.[1][2][3] Its in vitro characteristics have been determined through a series of binding and functional assays.
Adenosine Receptor Binding Affinity
The affinity of PSB-0777 for various adenosine receptor subtypes has been quantified using radioligand binding assays. The data, presented in Table 1, demonstrates the compound's high affinity and selectivity for the A₂A receptor.
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) |
| A₂A | Rat | Brain Striatum | [³H]ZM 241385 | 44.4 |
| A₂A | Human | Recombinant CHO cells | [³H]ZM 241385 | 360 |
| A₁ | Rat | Brain Cortex | [³H]DPCPX | ≥ 10,000 |
| A₁ | Human | Recombinant CHO cells | [³H]DPCPX | 541 |
| A₂B | Human | Recombinant HEK-293 cells | [³H]PSB-603 | > 10,000 |
| A₃ | Human | Recombinant CHO cells | [¹²⁵I]AB-MECA | > 10,000 |
Table 1: Binding Affinity (Kᵢ) of PSB-0777 at Adenosine Receptor Subtypes.
Functional Potency and Other Receptor Interactions
The functional activity of PSB-0777 as an A₂A receptor agonist was confirmed in cell-based assays measuring second messenger accumulation. Furthermore, its effect on other biological systems, such as platelet aggregation, has been investigated.
| Assay Type | Cell Line / System | Parameter | Value |
| Functional Agonism | CHO-K1 cells | EC₅₀ (cAMP accumulation) | 117 nM |
| Platelet Aggregation | Human Platelets | IC₅₀ (ADP-induced) | 23 µM |
| Off-Target Binding | Human β₁ Adrenergic Receptor | Kᵢ | 4.4 µM |
| Off-Target Binding | Human β₃ Adrenergic Receptor | Kᵢ | 3.3 µM |
Table 2: Functional Potency and Off-Target Interactions of PSB-0777.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to generate the data presented above.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of PSB-0777 for different adenosine receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
For rat brain receptors, specific regions (striatum for A₂A, cortex for A₁) are dissected and homogenized in ice-cold buffer.
-
For recombinant human receptors, cells (CHO or HEK-293) expressing the specific receptor subtype are cultured and harvested.
-
The homogenized tissue or cell pellets are centrifuged at high speed to isolate the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
The membrane preparation is incubated in a multi-well plate with a specific radioligand for the receptor of interest and varying concentrations of the unlabeled test compound (PSB-0777).
-
The total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known non-radioactive ligand for that receptor.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Functional Assay: cAMP Accumulation
Objective: To determine the functional potency (EC₅₀) of PSB-0777 as an A₂A receptor agonist.
Protocol:
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human A₂A receptor are cultured in appropriate media until they reach a suitable confluency.
-
-
Assay Procedure:
-
The cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
The cells are then incubated with varying concentrations of PSB-0777.
-
-
cAMP Measurement:
-
After the incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a bioluminescence-based assay).
-
-
Data Analysis:
-
The concentration of PSB-0777 that produces 50% of the maximal response (EC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizations
A₂A Receptor Signaling Pathway
Caption: A₂A receptor activation by PSB-0777 leading to increased intracellular cAMP.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand displacement.
Logical Relationship: Selectivity of PSB-0777
Caption: PSB-0777 demonstrates high selectivity for the A₂A adenosine receptor.
References
- 1. Development of Polar Adenosine A2A Receptor Agonists for Inflammatory Bowel Disease: Synergism with A2B Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Polar Adenosine A2A Receptor Agonists for Inflammatory Bowel Disease: Synergism with A2B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Unraveling the Binding Affinity of PSB-0777: A Technical Guide for Researchers
An In-depth Examination of PSB-0777's Receptor Interactions, Experimental Protocols, and Signaling Pathways
This technical guide provides a comprehensive overview of the binding affinity of PSB-0777, a molecule of significant interest in pharmacological research. For researchers, scientists, and drug development professionals, this document outlines the key binding characteristics of PSB-0777, details the experimental methodologies used to determine these properties, and visualizes the relevant biological pathways. It is important to note that while the query mentioned an "ammonium receptor," PSB-0777 is scientifically recognized as a potent and selective agonist for the adenosine A2A receptor. The term "ammonium" is part of its chemical nomenclature.
Quantitative Binding Affinity of PSB-0777
The binding affinity of PSB-0777 has been characterized primarily at adenosine receptors. The following table summarizes the reported inhibitor constant (Ki) values, which is a measure of the concentration of the compound required to inhibit 50% of the specific binding of a radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Reference |
| Adenosine A2A | Rat | 44.4 | [1][2][3] |
| Adenosine A2A | Human | 360 | [1][2] |
| Adenosine A1 | Rat | ≥10000 | [1][2] |
| Adenosine A1 | Human | 541 | [1][2] |
| Adenosine A2B | Human | >10000 | [2] |
| Adenosine A3 | Human | >>10000 | [2] |
| β1 Adrenergic | Human | 4400 | [2] |
| β3 Adrenergic | Human | 3300 | [2] |
PSB-0777 also demonstrates functional agonism at the A2A receptor with an EC50 value of 117 nM in CHO-K1 cells.[2] In studies examining its effects on platelet function, an IC50 value of 23 µM was determined for the inhibition of platelet aggregation.[4][5]
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinity (Ki values) for compounds like PSB-0777 is typically achieved through competitive radioligand binding assays.[6] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[6]
General Protocol for Competitive Radioligand Binding Assay
This protocol outlines the general steps for a filtration-based competitive binding assay to determine the Ki of a test compound.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]
-
The homogenate is centrifuged at a low speed to remove large debris.[7]
-
The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptor.[7]
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using an assay like the Pierce® BCA assay.[7]
-
The prepared membranes are aliquoted and can be stored at -80 °C.[7]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[6][7]
-
Each well contains the prepared cell membranes (a specific amount of protein), a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound (e.g., PSB-0777).[6]
-
The plate is incubated at a specific temperature (e.g., 30 °C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.[6][7]
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]
4. Quantification:
-
The filters are dried, and a scintillation cocktail is added.[7]
-
The radioactivity trapped on the filters is then measured using a scintillation counter.[7]
5. Data Analysis:
-
The data is analyzed using non-linear regression analysis.[7]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[6]
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Visualizing Experimental and Biological Pathways
Experimental Workflow for a Competitive Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like PSB-0777.
Caption: Workflow of a competitive radioligand binding assay.
P2Y12 Receptor Signaling Pathway and A2A Receptor Modulation
While PSB-0777 is an A2A receptor agonist, its effects are often studied in the context of platelet aggregation, where the P2Y12 receptor plays a crucial role.[4][5][8] P2Y12 receptor antagonists are important antiplatelet drugs.[8][9] The activation of the A2A receptor by agonists like PSB-0777 can modulate platelet function, often leading to an enhanced antiplatelet effect when used in combination with P2Y12 antagonists.[4][5]
The diagram below illustrates the signaling pathway of the P2Y12 receptor and the inhibitory influence of the A2A receptor pathway.
Caption: P2Y12 and A2A receptor signaling pathways in platelets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of PSB-0777 Ammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-0777 ammonium is a potent and selective full agonist for the adenosine A2A receptor.[1][2][3][4] This technical guide provides a comprehensive overview of its pharmacological properties, including its receptor binding affinity, functional potency, and its influence on intracellular signaling pathways. The information is presented to support further research and development efforts involving this compound.
Core Pharmacological Data
PSB-0777 ammonium has been characterized for its binding affinity and functional activity at various adenosine receptor subtypes. The quantitative data from these assessments are summarized below.
Receptor Binding Affinity
The affinity of PSB-0777 for adenosine receptors is determined through competitive radioligand binding assays. These assays measure the concentration of PSB-0777 required to displace a known radiolabeled ligand from the receptor, expressed as the inhibition constant (Ki).
| Receptor Subtype | Species | Ki (nM) | Selectivity vs. Human A2A |
| A2A | Human | 360 | - |
| A2A | Rat | 44.4 | - |
| A1 | Human | 541 | ~1.5-fold |
| A1 | Rat | ≥10,000 | >225-fold |
| A2B | Human | >10,000 | >27-fold |
| A3 | Human | >>10,000 | >>27-fold |
Data compiled from multiple sources.[1][2][3]
PSB-0777 also exhibits weak affinity for human β1 (Ki = 4.4 µM) and β3 (Ki = 3.3 µM) adrenergic receptors.[1][2]
Functional Activity
As a full agonist, PSB-0777 not only binds to the A2A receptor but also activates it, initiating a cellular response. Its potency in activating the receptor is quantified by the half-maximal effective concentration (EC50) in functional assays, such as measuring cyclic AMP (cAMP) accumulation.
| Assay | Cell Line | EC50 (nM) |
| cAMP Accumulation | CHO-K1 | 117 |
Data from MedChemExpress.[1][2]
Mechanism of Action and Signaling Pathways
Activation of the Gs protein-coupled A2A adenosine receptor by PSB-0777 initiates a cascade of intracellular signaling events. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels, in turn, activate Protein Kinase A (PKA).
Downstream of PKA, several signaling pathways are modulated, including:
-
PKA/CREB/BDNF/TrkB Pathway: This pathway is crucial for neuronal function and plasticity.[5]
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.[5]
-
CaMKII/NFκB Pathway: Plays a role in inflammation and immune responses.[5]
The activation of these pathways underlies the diverse physiological effects of PSB-0777, from anti-inflammatory actions to modulation of synaptic protein expression.[5]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize PSB-0777 are provided below. These represent standard protocols in the field and are synthesized from multiple sources describing best practices for adenosine receptor pharmacology.
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a competitive displacement assay to determine the binding affinity (Ki) of PSB-0777 for the A2A adenosine receptor.
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human A2A adenosine receptor.
-
Radioligand: [3H]ZM241385 (a selective A2A antagonist).
-
Test Compound: PSB-0777 ammonium.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM ZM241385).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well for a total volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of PSB-0777 (typically in half-log dilutions).
-
50 µL of [3H]ZM241385 (at a final concentration close to its Kd, e.g., 2 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of PSB-0777.
-
Determine the IC50 value (the concentration of PSB-0777 that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for EC50 Determination)
This protocol describes a method to measure the functional potency (EC50) of PSB-0777 by quantifying the accumulation of intracellular cAMP in response to A2A receptor activation.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human A2A adenosine receptor.
-
Test Compound: PSB-0777 ammonium.
-
Stimulation Buffer: HBSS or serum-free media containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Culture: Seed the A2A-expressing CHO-K1 cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Remove the growth medium and wash the cells with stimulation buffer. Pre-incubate the cells with stimulation buffer for 30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of PSB-0777 (typically in half-log dilutions) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of PSB-0777.
-
Determine the EC50 value (the concentration of PSB-0777 that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for assessing the activation of downstream signaling proteins, such as PKA and ERK, following stimulation of A2A receptors with PSB-0777.
Materials:
-
Cell Line: Rat primary cortical neurons or a suitable cell line expressing A2A receptors.
-
Test Compound: PSB-0777 ammonium.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Antibodies specific for the phosphorylated (active) and total forms of the target proteins (e.g., phospho-PKA, total PKA, phospho-ERK, total ERK).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
SDS-PAGE and Western Blotting Equipment.
-
Chemiluminescent Substrate.
Procedure:
-
Cell Treatment: Culture the cells to the desired density and then treat with PSB-0777 at a specific concentration (e.g., its EC50) for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize the data.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Conclusion
PSB-0777 ammonium is a valuable pharmacological tool for studying the A2A adenosine receptor. Its high potency and selectivity, particularly in rodents, make it suitable for a range of in vitro and in vivo investigations. This guide provides the core pharmacological data and detailed experimental frameworks necessary for researchers to effectively utilize PSB-0777 in their studies of adenosine receptor signaling and its physiological roles.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. PSB 0777 ammonium salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 5. bpsbioscience.com [bpsbioscience.com]
PSB 0777 Ammonium: A Technical Guide for its Application in Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB 0777 ammonium is a potent and highly selective full agonist for the adenosine A2A receptor (A2AAR), a key component of the purinergic signaling system.[1][2][3][4] Contrary to some initial postulations, PSB 0777 does not directly modulate P2Y receptors, such as P2Y12. Instead, its utility in purinergic signaling research stems from its ability to selectively activate the A2AAR, thereby allowing for the elucidation of its specific downstream pathways and its interplay with other purinergic receptors. This technical guide provides an in-depth overview of this compound, its pharmacological properties, and its application as a research tool, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.
PSB 0777 has been instrumental in studies related to platelet aggregation, neuroprotection, and inflammation.[5][6][7] Its high polarity makes it a valuable tool for localized studies, as it is poorly absorbed when administered orally and has limited brain penetrability.[2][3]
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for the adenosine A2A receptor, particularly in rats. Its pharmacological parameters are summarized in the tables below.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C18H20N5O7S2.NH4 |
| Molecular Weight | 500.55 g/mol |
| Solubility | Soluble to 100 mM in water and DMSO |
| Storage | Store at room temperature |
Receptor Binding Affinities (Ki values)
The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Reference(s) |
| A2A | Rat | 44.4 | [1][2][3] |
| A2A | Human | 360 | [2][3] |
| A1 | Rat | ≥10,000 | [1][2][3] |
| A1 | Human | 541 | [2][3] |
| A2B | Human | >10,000 | [1][2][3] |
| A3 | Human | >10,000 | [1][2][3] |
| β1 Adrenergic | Human | 4,400 | [2][3] |
| β3 Adrenergic | Human | 3,300 | [2][3] |
Functional Potency (EC50/IC50 values)
The half-maximal effective concentration (EC50) represents the concentration of an agonist that produces 50% of the maximal possible effect. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that blocks 50% of the response.
| Assay | Cell Type/System | Parameter | Value (nM) | Reference(s) |
| cAMP Accumulation | CHO-K1 cells (human A2AAR) | EC50 | 117 | [2][3] |
| Platelet Aggregation (ADP-induced) | Human Platelets | IC50 | 23,000 | [8][9] |
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist like PSB 0777 primarily initiates a signaling cascade through the Gs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is central to the anti-inflammatory and neuroprotective effects of A2AAR activation.[10][11][12][13]
Synergistic Action with P2Y12 Antagonists in Platelets
A key application of PSB 0777 is in studying the synergistic anti-platelet effects when combined with P2Y12 receptor antagonists. The P2Y12 receptor, activated by ADP, couples to Gi protein, which inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent platelet aggregation. By activating the A2A receptor, PSB 0777 counteracts this effect by increasing cAMP levels. This dual modulation of cAMP provides a powerful inhibitory signal against platelet activation.[6][9][14][15]
Experimental Protocols
Radioligand Binding Assay for A2A Receptor Affinity
This protocol is for determining the binding affinity (Ki) of PSB 0777 for the A2A receptor using a competitive binding assay with a radiolabeled antagonist.
Materials:
-
Membrane preparations from cells expressing the target adenosine receptor (e.g., HEK-293 cells transfected with human A2AAR).
-
[3H]-ZM241385 or another suitable A2AR radiolabeled antagonist.
-
This compound salt.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of PSB 0777 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a non-labeled ligand (e.g., 10 µM CGS21680 for non-specific binding).
-
50 µL of the PSB 0777 dilution or buffer.
-
50 µL of radioligand (e.g., [3H]-ZM241385 at a final concentration of ~1-2 nM).
-
100 µL of the membrane preparation (protein concentration to be optimized, typically 20-50 µ g/well ).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of PSB 0777 by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in response to an agonist and the inhibitory effect of PSB 0777.[16][17][18][19][20]
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound salt.
-
Platelet agonist (e.g., ADP).
-
Saline solution.
-
Light transmission aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 2.5-3.0 x 108 platelets/mL using PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).
-
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add 50 µL of PSB 0777 solution (at various concentrations) or vehicle control and incubate for 2-5 minutes.
-
Add a platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each concentration of PSB 0777 compared to the vehicle control.
-
Intracellular cAMP Measurement Assay
This protocol describes the quantification of intracellular cAMP levels in response to PSB 0777 stimulation using an ELISA-based method.[21][22][23]
Materials:
-
HEK-293 cells stably expressing the human A2A receptor.
-
Cell culture medium.
-
This compound salt.
-
IBMX (a phosphodiesterase inhibitor).
-
Lysis buffer.
-
cAMP ELISA kit.
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (e.g., 100 µM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add PSB 0777 at various concentrations to the wells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in the ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves incubating the cell lysates in antibody-coated wells with a cAMP-HRP conjugate, followed by washing and addition of a substrate.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the cAMP concentration in each sample based on a standard curve.
Primary Cortical Neuron Culture and Treatment
This protocol provides a general outline for the culture of primary cortical neurons and subsequent treatment with PSB 0777 to study its effects on neuronal proteins.[1][5][24][25][26][27][28][29]
Materials:
-
Embryonic day 18 (E18) rat embryos.
-
Dissection medium (e.g., Hanks' Balanced Salt Solution).
-
Digestion solution (e.g., papain or trypsin).
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin).
-
Poly-D-lysine coated culture plates or coverslips.
-
This compound salt.
Procedure:
-
Neuron Isolation and Culture:
-
Dissect the cerebral cortices from E18 rat embryos.
-
Digest the tissue with the digestion solution to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated plates at a suitable density.
-
Culture the neurons in a humidified incubator at 37°C with 5% CO2.
-
Change half of the medium every 3-4 days.
-
-
PSB 0777 Treatment:
-
After a desired number of days in vitro (e.g., 7-10 DIV), treat the neurons with various concentrations of PSB 0777 for the desired duration (e.g., 30 minutes, 24 hours, or 3 days).
-
-
Downstream Analysis:
-
After treatment, the cells can be harvested for various analyses, such as:
-
Western Blotting: To analyze the expression levels of synaptic proteins (e.g., synapsin-1, PSD-95).
-
Immunocytochemistry: To visualize neuronal morphology and protein localization.
-
Calcium Imaging: To measure changes in intracellular calcium levels.
-
-
Conclusion
This compound is a valuable and selective research tool for investigating the role of the adenosine A2A receptor in purinergic signaling. Its high selectivity allows for the precise interrogation of A2AAR-mediated pathways. Understanding its true mechanism of action as an A2AAR agonist is crucial for its effective application in research, particularly in studies exploring the complex interplay between different purinergic receptor subtypes in various physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to incorporate PSB 0777 into their studies.
References
- 1. karger.com [karger.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Development of Polar Adenosine A2A Receptor Agonists for Inflammatory Bowel Disease: Synergism with A2B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. PathWhiz [smpdb.ca]
- 11. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet inhibition by P2Y12 antagonists is potentiated by adenosine signalling activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. plateletservices.com [plateletservices.com]
- 19. Testing platelet aggregation activity [protocols.io]
- 20. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 25. Primary cortical neuron isolation and culture [protocols.io]
- 26. jstage.jst.go.jp [jstage.jst.go.jp]
- 27. cdn.stemcell.com [cdn.stemcell.com]
- 28. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Investigating P2Y12 Receptor Antagonism in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for characterizing P2Y12 receptor antagonists in a cell culture setting. The P2Y12 receptor, a key player in platelet aggregation, is a major target for antiplatelet therapeutics.[1][2][3] This document outlines the necessary reagents, cell lines, and procedures to assess the efficacy and mechanism of action of P2Y12 inhibitors.
Note on PSB 0777: Initial interest in PSB 0777 ammonium salt should be clarified. Research indicates that PSB 0777 is a potent and selective adenosine A2A receptor agonist, not a P2Y12 receptor antagonist.[4][5] It has been used in studies on synaptic protein expression in primary cortical neurons and exhibits neuroprotective effects.[6][7] The protocols detailed below are therefore focused on the study of P2Y12 receptor antagonists.
I. P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the inhibitory Gαi subunit.[8][9] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of phosphoinositide 3-kinase (PI3K).[9][10] These events ultimately contribute to platelet activation and aggregation.[9][10] P2Y12 antagonists block this pathway, leading to an antiplatelet effect.[1][2]
Caption: P2Y12 Receptor Signaling Pathway.
II. Quantitative Data for P2Y12 Antagonists
The following table summarizes key quantitative data for commonly studied P2Y12 receptor antagonists.
| Compound | Target Receptor | Cell Type | Assay | IC50 / Ki | Reference |
| Cangrelor | P2Y12 | Platelets | Platelet Aggregation | - | [1] |
| Ticagrelor | P2Y12 | Platelets | Platelet Aggregation | - | [1] |
| Prasugrel (active metabolite) | P2Y12 | Platelets | Platelet Aggregation | - | [1] |
| PSB-0739 | P2Y12 | THP-1 cells | Calcium Signaling | IC50 | [8] |
| AR-C69931MX | P2Y12 | THP-1 cells | Calcium Signaling | - | [11] |
III. Experimental Protocol: In Vitro Characterization of a P2Y12 Antagonist
This protocol provides a methodology for assessing the functional potency of a P2Y12 receptor antagonist using a human monocytic cell line (THP-1) that endogenously expresses the P2Y12 receptor.[8][11]
A. Materials and Reagents
-
Cell Line: THP-1 human monocytic cells.
-
Cell Culture Medium: RPMI 1640 medium supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 2 mM L-glutamine, 50 IU/mL penicillin, and 50 µg/mL streptomycin.[11]
-
P2Y12 Antagonist: Experimental compound and a reference antagonist (e.g., Cangrelor).
-
P2Y12 Agonist: Adenosine diphosphate (ADP).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.[8]
-
Reagents for VASP Phosphorylation Assay: Cell lysis buffer, primary antibody against phosphorylated VASP (Ser239), primary antibody against total VASP, and a suitable secondary antibody.
-
Flow Cytometer or Plate Reader: For measuring fluorescence.
B. Experimental Workflow
Caption: General Experimental Workflow.
C. Detailed Methodologies
1. Cell Culture
-
Culture THP-1 cells at 37°C in a humidified atmosphere of 5% CO2.[11]
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[11]
-
Passage cells every 2-3 days.
2. Compound Preparation
-
Prepare a stock solution of the test P2Y12 antagonist in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the antagonist in the assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of ADP in the assay buffer.
3. Calcium Mobilization Assay
-
Objective: To determine the functional potency (IC50) of the antagonist in inhibiting ADP-induced calcium signaling.[8]
-
Procedure:
-
Harvest THP-1 cells and resuspend them in the assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.[8]
-
Wash the cells to remove excess dye.
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells with various concentrations of the P2Y12 antagonist or vehicle control for a specified time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using a plate reader.
-
Add ADP to stimulate the P2Y12 receptor and immediately measure the change in fluorescence over time.
-
The inhibition of the calcium response by the antagonist is used to calculate the IC50 value.
-
4. VASP Phosphorylation Assay
-
Objective: To assess the downstream effects of P2Y12 receptor inhibition on the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). P2Y12 antagonists can enhance VASP phosphorylation.[1]
-
Procedure:
-
Seed THP-1 cells in a multi-well plate and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the P2Y12 antagonist or vehicle control for a defined period.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of VASP using Western blotting or a flow cytometry-based phospho-flow assay with an antibody specific for phosphorylated VASP (Ser239).
-
Normalize the phosphorylated VASP signal to the total VASP signal.
-
D. Data Analysis
-
For the calcium mobilization assay, plot the percentage inhibition of the ADP-induced calcium response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For the VASP phosphorylation assay, quantify the band intensity (Western blot) or mean fluorescence intensity (flow cytometry) and express the results as a fold change relative to the vehicle-treated control.
These protocols provide a robust framework for the in vitro characterization of P2Y12 receptor antagonists. Researchers can adapt these methods to suit their specific experimental needs and the properties of their test compounds.
References
- 1. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P2Y12 receptor modulation of ADP‐evoked intracellular Ca2+ signalling in THP‐1 human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSB 0777 Ammonium in Primary Cortical Neuron Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB 0777 is a potent and selective agonist for the adenosine A2A receptor, with a Ki value of 44.4 nM for rat brain striatal A2A receptors.[1] It exhibits high selectivity for A2A receptors over A1, A2B, and A3 subtypes.[2] In primary cortical neurons, PSB 0777 has been demonstrated to modulate the expression of key synaptic proteins and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in a dose- and time-dependent manner.[3] Activation of the A2A receptor by PSB 0777 can have both beneficial and detrimental effects on neurotransmission and neuroprotection, making it a valuable tool for studying the pathophysiology of psychiatric disorders and for the development of novel therapeutic agents.[3]
These application notes provide detailed protocols for the use of PSB 0777 ammonium salt in primary cortical neuron assays to investigate its effects on synaptic protein expression.
Data Presentation
The following tables summarize the quantitative effects of PSB 0777 on the expression of the presynaptic protein Synapsin-1 and the postsynaptic protein PSD95 in rat primary cortical neurons. Data is presented as a percentage of the control group.
Table 1: Effect of PSB 0777 on Synapsin-1 Expression (% of Control)
| Treatment Duration | Low Dose | Medium Dose | High Dose |
| 30 minutes | ~100% | ~100% | ↑ |
| 24 hours | ↑ | ↑ | ↑ |
| 3 days | ↑ | ↑ | ↓ |
Table 2: Effect of PSB 0777 on PSD95 Expression (% of Control)
| Treatment Duration | Low Dose | Medium Dose | High Dose |
| 30 minutes | ~100% | ~100% | ↑ |
| 24 hours | ↑ | ↑ | ↑ |
| 3 days | ↑ | ↑ | No change |
(Note: "↑" indicates a significant increase, "↓" indicates a significant decrease, and "~100%" indicates no significant change compared to the control. The exact percentage changes can be found in the cited literature.)[3]
Signaling Pathway
The mechanism of action of PSB 0777 involves the activation of the adenosine A2A receptor, a G-protein coupled receptor. This activation initiates a downstream signaling cascade that ultimately modulates the expression of synaptic proteins.
Caption: Signaling pathway of PSB 0777 via the adenosine A2A receptor.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[4][5]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes and culture plates/coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Rinse three times with sterile water and allow to air dry.
-
Coat with 10 µg/mL laminin in PBS for at least 2 hours at 37°C before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to institutional guidelines.
-
Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold Hank's Balanced Salt Solution (HBSS).
-
Under a dissecting microscope, remove the brains from the embryos and place them in a new dish with fresh, cold HBSS.
-
Isolate the cerebral cortices, carefully removing the meninges.
-
-
Enzymatic Digestion:
-
Transfer the cortices to a 15 mL conical tube and mince the tissue into small pieces.
-
Incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to a final concentration of 100 µg/mL and incubate for another 5 minutes.
-
Stop the digestion by adding an equal volume of DMEM/F-12 with 10% FBS.
-
-
Cell Dissociation and Plating:
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto the pre-coated culture dishes or coverslips at a desired density (e.g., 2.5 x 105 cells/cm2).
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.
-
Continue to replace half of the medium every 3-4 days.
-
Protocol 2: Preparation and Application of PSB 0777
Materials:
-
This compound salt
-
Sterile DMSO or water
-
Primary cortical neuron cultures
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
This compound salt is soluble in both water and DMSO at a concentration of up to 100 mM.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound salt in sterile DMSO or water.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation and Treatment:
-
On the day of the experiment, thaw an aliquot of the PSB 0777 stock solution.
-
Prepare working solutions by diluting the stock solution in pre-warmed neuron culture medium to the desired final concentrations (e.g., low, medium, and high doses as per experimental design).
-
Remove the existing medium from the primary cortical neuron cultures and replace it with the medium containing the desired concentration of PSB 0777.
-
For control wells, add medium containing the same concentration of the vehicle (DMSO or water) used to prepare the PSB 0777 stock solution.
-
Incubate the cultures for the desired duration (e.g., 30 minutes, 24 hours, or 3 days).
-
Protocol 3: Western Blotting for Synaptic Proteins
Materials:
-
Treated primary cortical neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Synapsin-1, anti-PSD95, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated neuron cultures twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Protocol 4: Immunofluorescence for PSD95
Materials:
-
Treated primary cortical neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody (anti-PSD95)
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Wash the treated neuron cultures on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-PSD95 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope.
-
Capture images and quantify the fluorescence intensity or the number and size of PSD95 puncta.
-
Experimental Workflow Visualization
The following diagrams illustrate the overall experimental workflows for investigating the effects of PSB 0777 on primary cortical neurons.
Caption: Workflow for Western Blot analysis of synaptic proteins.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 3. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 5. A Modified Technique for Culturing Primary Fetal Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PSB 0777 Ammonium in Inflammatory Bowel Disease (IBD) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Adenosine, an endogenous nucleoside, has been identified as a critical regulator of inflammation, primarily through its interaction with four G-protein coupled receptors (A1, A2A, A2B, and A3). The A2A adenosine receptor (A2AAR) has garnered significant attention as a therapeutic target due to its potent anti-inflammatory effects. PSB 0777 ammonium is a selective A2AAR agonist that has shown promise in preclinical models of IBD. Its localized action in the gut minimizes systemic side effects, making it an attractive candidate for further investigation.
These application notes provide a summary of the in vivo efficacy of this compound in rat models of IBD and detailed protocols for key experimental procedures.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of this compound in a rat model of oxazolone-induced colitis.
Table 1: Efficacy of this compound on Macroscopic and Microscopic Colitis Parameters
| Treatment Group | Dosage | Body Weight Change (%) | Microscopic Damage Score | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Control | N/A | Normal Gain | 0.5 ± 0.2 | 1.2 ± 0.3 |
| Oxazolone | N/A | -15.8 ± 2.1 | 4.8 ± 0.5 | 8.5 ± 1.1 |
| PSB 0777 | 0.4 mg/kg/day | -5.2 ± 1.5# | 2.1 ± 0.4# | 3.2 ± 0.6# |
| Dexamethasone | 1 mg/kg/day | -14.5 ± 2.5 | 1.8 ± 0.3# | 2.8 ± 0.5# |
*p < 0.05 vs. Control; #p < 0.05 vs. Oxazolone. Data are presented as mean ± SEM.
Table 2: Physical and Chemical Properties of this compound Salt
| Property | Value |
| Molecular Formula | C₁₈H₂₁N₅O₇S₂·H₃N |
| Molecular Weight | 500.55 g/mol [1][2] |
| Ki for rat A2A receptor | 44.4 nM[1][2][3] |
| Solubility | Soluble to 100 mM in water and DMSO[2] |
| Purity | ≥97%[2] |
Experimental Protocols
Oxazolone-Induced Colitis in Rats
This protocol describes the induction of acute colitis in rats using the haptenizing agent oxazolone, which elicits a Th2-mediated immune response.
Materials:
-
Male Sprague-Dawley or Dark Agouti rats (200-250 g)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Ethanol (100% and 50%)
-
Carmellose sodium (Orabase) or peanut oil
-
Isoflurane for anesthesia
-
Soft, flexible catheter (e.g., 5F)
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the rat using isoflurane.
-
Shave a small area of the abdominal skin.
-
Apply 150 µL of a 3% (w/v) solution of oxazolone in 100% ethanol to the shaved skin. Allow it to dry.
-
-
Induction of Colitis (Day 5-7):
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rat with isoflurane.
-
Gently insert a soft catheter intrarectally to a depth of 8 cm.
-
Instill 300 µL of a 1% (w/v) solution of oxazolone in 50% ethanol. Alternatively, oxazolone can be dissolved in a non-irritating vehicle like carmellose sodium or peanut oil.
-
After instillation, keep the rat in a head-down position for approximately 1 minute to ensure the solution remains in the colon.
-
-
Treatment:
-
This compound can be administered orally or intraperitoneally. For oral administration, dissolve in water. A typical dose is 0.4 mg/kg/day, starting on the day of colitis induction and continuing for the duration of the study.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the rats daily for body weight, stool consistency, and signs of rectal bleeding (Disease Activity Index - DAI).
-
At the end of the study (e.g., 2-4 days after induction), euthanize the animals.
-
Excise the colon and measure its length and weight.
-
Collect tissue samples for histological analysis and myeloperoxidase (MPO) assay.
-
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is a reliable indicator of neutrophil infiltration and inflammation.[4][5][6]
Materials:
-
Rat colon tissue
-
Homogenization Buffer: 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Assay Reagent: 50 mM potassium phosphate buffer (pH 6.0) containing o-dianisidine dihydrochloride (0.167 mg/mL) and 0.0005% hydrogen peroxide (H₂O₂).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 460 nm.
Procedure:
-
Tissue Homogenization:
-
Thaw the frozen colon tissue sample on ice.
-
Weigh the tissue and add 1 mL of ice-cold Homogenization Buffer per 50 mg of tissue.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the MPO assay.
-
-
Enzymatic Assay:
-
Add 10 µL of the supernatant to a 96-well plate.
-
Add 200 µL of the freshly prepared Assay Reagent to each well.
-
Immediately start measuring the change in absorbance at 460 nm over time (e.g., every 30 seconds for 5 minutes) at room temperature.
-
-
Calculation:
-
Determine the rate of change in absorbance (ΔOD/min).
-
One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
-
Calculate the MPO activity using the following formula: MPO activity (U/g) = (ΔOD/min x Volume of assay) / (Extinction coefficient x Volume of sample x Tissue weight in g) *The extinction coefficient for oxidized o-dianisidine at 460 nm is 1.13 x 10⁴ M⁻¹cm⁻¹.
-
Visualizations
Experimental workflow for oxazolone-induced colitis and PSB 0777 treatment.
A2A adenosine receptor signaling pathway in immune cells.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound hydrate - Immunomart [immunomart.com]
- 4. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetylcholine-Induced Contraction Assay with PSB-0777 Ammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for performing an acetylcholine-induced contraction assay in isolated rodent ileum or jejunum segments, with a specific focus on investigating the modulatory effects of PSB-0777 ammonium, a potent and selective adenosine A₂A receptor agonist. Acetylcholine (ACh) is a primary neurotransmitter of the parasympathetic nervous system and induces smooth muscle contraction through the activation of muscarinic receptors. Adenosine, acting through its various receptor subtypes, can modulate cholinergic neurotransmission. PSB-0777, by activating the A₂A receptor, is expected to potentiate the contractile response to acetylcholine. This assay is a valuable tool for studying the interplay between cholinergic and purinergic signaling pathways in gastrointestinal smooth muscle and for screening compounds that may modulate these interactions.
Signaling Pathways
The contractile response of intestinal smooth muscle to acetylcholine is primarily mediated by the M₃ muscarinic receptor, a Gq-coupled receptor. Activation of this receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ leads to the formation of a Ca²⁺-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.
PSB-0777 acts on the adenosine A₂A receptor, a Gs-coupled receptor. Activation of the A₂A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the context of cholinergic neurotransmission, A₂A receptor activation has been shown to facilitate the release of acetylcholine from nerve terminals. This enhanced ACh release leads to a greater activation of muscarinic receptors on the smooth muscle cells, thereby potentiating the contractile response.
Caption: Signaling pathways of acetylcholine-induced contraction and its potentiation by PSB-0777.
Experimental Workflow
The following diagram outlines the major steps involved in the acetylcholine-induced contraction assay with PSB-0777. The workflow begins with the preparation of the isolated tissue and culminates in the analysis of the contractile responses.
Caption: Experimental workflow for the acetylcholine-induced contraction assay with PSB-0777.
Experimental Protocols
Materials and Reagents
-
Animals: Male Wistar rats (200-250 g)
-
Acetylcholine (ACh) chloride: Stock solution (e.g., 10⁻² M) prepared in distilled water.
-
PSB-0777 ammonium: Stock solution (e.g., 10⁻³ M) prepared in an appropriate solvent (e.g., DMSO, then diluted in physiological salt solution).
-
Physiological Salt Solution (Krebs-Henseleit):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl₂: 2.5 mM
-
MgSO₄: 1.2 mM
-
KH₂PO₄: 1.2 mM
-
NaHCO₃: 25 mM
-
Glucose: 11.7 mM
-
-
Carbogen gas: 95% O₂ / 5% CO₂
-
Organ bath system: With isometric force transducers and data acquisition software.
Tissue Preparation
-
Humanely euthanize the rat by an approved method (e.g., cervical dislocation).
-
Perform a midline abdominal incision to expose the gastrointestinal tract.
-
Carefully isolate a segment of the ileum or jejunum.
-
Place the isolated tissue in a petri dish containing Krebs-Henseleit solution and gently flush the lumen to remove any contents.
-
Cut the tissue into segments of approximately 1.5-2 cm in length.
Organ Bath Setup and Protocol
-
Mount the isolated tissue segment in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of KCl (e.g., 60 mM).
-
Wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.
-
Pre-incubation: Add the desired concentration of PSB-0777 ammonium (e.g., 3 nM, based on the activity of similar A₂A agonists) or vehicle to the organ bath and incubate for 20 minutes.
-
Acetylcholine Dose-Response Curve:
-
Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Allow the contractile response to each concentration to reach a plateau before adding the next concentration.
-
-
After obtaining the maximal response, wash the tissue thoroughly with fresh Krebs-Henseleit solution to return to baseline.
-
Repeat the acetylcholine dose-response curve in the absence (control) and presence of different concentrations of PSB-0777 to assess the potentiation effect.
Data Analysis
-
Measure the amplitude of the contraction at each acetylcholine concentration.
-
Express the contractile response as a percentage of the maximal contraction induced by acetylcholine in the control condition.
-
Plot the percentage of maximal contraction against the logarithm of the acetylcholine concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (the concentration of acetylcholine that produces 50% of the maximal response) for each condition (control and with PSB-0777). A leftward shift in the dose-response curve and a decrease in the EC₅₀ value in the presence of PSB-0777 indicate potentiation.
Data Presentation
| Acetylcholine Concentration (M) | Log [ACh] | % Maximal Contraction (Control) | % Maximal Contraction (+ 3 nM PSB-0777) |
| 1.00E-09 | -9.0 | 5.2 | 15.8 |
| 1.00E-08 | -8.0 | 20.1 | 45.3 |
| 1.00E-07 | -7.0 | 50.3 | 78.9 |
| 1.00E-06 | -6.0 | 85.6 | 98.2 |
| 1.00E-05 | -5.0 | 98.9 | 100.0 |
| 1.00E-04 | -4.0 | 100.0 | 100.0 |
| EC₅₀ (M) | ~1.00E-07 | ~2.50E-08 |
Conclusion
This protocol provides a robust framework for investigating the interaction between the cholinergic and adenosine A₂A receptor systems in intestinal smooth muscle. By following these detailed steps, researchers can effectively characterize the potentiating effect of PSB-0777 on acetylcholine-induced contractions, contributing to a better understanding of the physiological regulation of gut motility and providing a platform for the pharmacological evaluation of new therapeutic agents.
Application Notes and Protocols for Western Blot Analysis Following PSB-0777 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting Western blot analysis to investigate the cellular effects of PSB-0777, a potent and selective adenosine A2A receptor agonist. The protocols outlined below are intended to assist researchers in assessing protein expression and signaling pathway modulation following treatment with this compound.
Note on Mechanism of Action: PSB-0777 is well-established in scientific literature as a potent and selective A2A adenosine receptor agonist.[1] This document will proceed based on this primary mechanism of action.
Introduction
PSB-0777 is a valuable pharmacological tool for studying the roles of the A2A adenosine receptor in various physiological and pathological processes. Western blotting is a fundamental technique to elucidate the molecular mechanisms underlying the effects of PSB-0777 by quantifying changes in the expression levels of specific proteins and their phosphorylation status. This document provides comprehensive protocols for cell culture and treatment, protein extraction, and Western blot analysis, along with expected quantitative data and signaling pathway diagrams.
Data Presentation: Quantitative Analysis of Protein Expression Changes
The following tables summarize the expected quantitative changes in protein expression in rat primary cortical neurons following treatment with PSB-0777, as determined by Western blot analysis.[2] Data is presented as the mean percentage change relative to the control group ± standard error of the mean (S.E.M.).
Table 1: Effect of PSB-0777 on A2A Adenosine Receptor Expression
| Treatment Duration | Low Dose (10 nM) | Medium Dose (20 nM) | High Dose (100 nM) |
| 30 minutes | - | 280.1 ± 66.7% | 478.7 ± 170.5% |
| 24 hours | 166.5 ± 35.4% | 194.3 ± 31.3% | 146.5 ± 20.3% |
| 3 days | Increased | Increased | No significant change |
Table 2: Effect of PSB-0777 on Synaptic Protein Expression
| Protein | Treatment Duration | Low Dose (10 nM) | Medium Dose (20 nM) | High Dose (100 nM) |
| Synapsin-1 (Syn-1) | 30 minutes | - | - | 208.1 ± 54.5% |
| 24 hours | - | Significantly Enhanced | - | |
| 3 days | Elevated | Elevated | Decreased | |
| Postsynaptic Density Protein 95 (PSD95) | 30 minutes | - | 340.7 ± 168.8% | 150.0% |
| 24 hours | - | Significantly Enhanced | - | |
| 3 days | Elevated | Elevated | No sustained increase |
Table 3: Effect of PSB-0777 on AMPA Receptor Subunit Expression and Phosphorylation
| Protein | Treatment Duration | Low Dose (10 nM) | Medium Dose (20 nM) | High Dose (100 nM) |
| GluR1 | 24 hours | - | 263.6 ± 67.5% | 215.4 ± 98.7% |
| Phos-GluR1 (Ser845) | 24 hours | 188.9 ± 38.0% | 300.7 ± 94.3% | - |
| GluR2 | 24 hours | 213.7 ± 55.1% | 207.9 ± 66.9% | - |
Signaling Pathway
Activation of the A2A adenosine receptor by PSB-0777 typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene and protein expression.
Caption: A2A Receptor Signaling Pathway Activated by PSB-0777.
Experimental Protocols
The following are detailed protocols for Western blot analysis of cells treated with PSB-0777.
Cell Culture and PSB-0777 Treatment
This protocol is based on the treatment of rat primary cortical neurons.[2] It can be adapted for other cell types expressing the A2A adenosine receptor.
Caption: Workflow for Cell Culture and PSB-0777 Treatment.
Materials:
-
Rat primary cortical neurons (or other suitable cell line)
-
Appropriate cell culture medium and supplements
-
PSB-0777 ammonium salt (or hydrate)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Culture cells to a confluency of 70-90%.
-
Prepare a stock solution of PSB-0777 in DMSO.
-
On the day of the experiment, dilute the PSB-0777 stock solution to the desired final concentrations (e.g., 10 nM, 20 nM, 100 nM) in pre-warmed cell culture medium.
-
Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest PSB-0777 treatment group.
-
Remove the old medium from the cells and replace it with the medium containing PSB-0777 or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 30 minutes, 24 hours, 3 days).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed immediately to protein extraction.
Protein Extraction
For the analysis of both cytosolic and membrane-bound proteins like the A2A receptor, a whole-cell lysate is often sufficient. However, for low-abundance proteins, membrane protein extraction may be necessary.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Add ice-cold lysis buffer to the washed cell culture dish (e.g., 1 mL per 10 cm dish).[3]
-
Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol
This is a general protocol that may require optimization depending on the specific primary antibodies used.
Caption: General Workflow for Western Blot Analysis.
Materials:
-
Protein lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli buffer. For most proteins, boil the samples at 95-100°C for 5 minutes.[3] Note: For multi-pass transmembrane proteins like the A2A receptor, boiling may cause aggregation; optimization of the denaturation step (e.g., 70°C for 10 minutes) may be necessary.
-
SDS-PAGE: Load 10-50 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the secondary antibody is appropriate for the primary antibody.
-
For membrane proteins, consider preparing a membrane fraction to enrich the protein of interest.
-
-
High Background:
-
Increase the number and duration of the washing steps.
-
Optimize the blocking buffer and blocking time.
-
Decrease the antibody concentrations.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Increase the stringency of the washing steps.
-
Use a fresh blocking buffer.
-
References
Application Notes and Protocols for Immunofluorescence Staining of Synaptic Proteins with PSB 0777 Ammonium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective adenosine A₂A receptor agonist, PSB 0777 ammonium, in immunofluorescence studies of synaptic proteins. The provided protocols and data are intended to facilitate research into the modulation of synaptic structure and function.
Introduction
This compound is a potent and selective full agonist for the adenosine A₂A receptor, with Ki values of 44.4 nM and 360 nM for rat and human A₂A receptors, respectively[1][2][3]. Research has demonstrated its ability to modulate the expression of key synaptic proteins in a time- and dose-dependent manner[4][5][6]. Specifically, PSB 0777 has been shown to increase the expression of the presynaptic protein Synapsin-1 (Syn-1) and the postsynaptic density protein 95 (PSD95) in rat primary cortical neurons[4][5][6]. This makes it a valuable tool for investigating the role of A₂A receptor signaling in synaptogenesis, synaptic plasticity, and its potential as a therapeutic target for neurological disorders.
Mechanism of Action
PSB 0777 exerts its effects by activating the adenosine A₂A receptor, a Gs protein-coupled receptor. This activation initiates a downstream signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), to modulate gene expression[4]. The activation of this pathway has been linked to the regulation of synaptic protein expression[4].
Data Presentation
The following table summarizes the quantitative data on the effect of PSB 0777 on the expression of synaptic proteins Synapsin-1 and PSD95, as determined by Western blot analysis in rat primary cortical neurons. The data illustrates a time- and dose-dependent regulatory effect.
| Treatment Group | Synapsin-1 Expression (% of Control) | PSD95 Expression (% of Control) |
| 30-minute Treatment | ||
| Control | 100% | 100% |
| 10 nM PSB 0777 | No significant change | No significant change |
| 20 nM PSB 0777 | No significant change | 340.7 ± 168.8% |
| 100 nM PSB 0777 | 208.1 ± 54.5% | 150.0% |
| 24-hour Treatment | ||
| Control | 100% | 100% |
| 10 nM PSB 0777 | Sustained elevation | Sustained elevation |
| 20 nM PSB 0777 | Sustained elevation | Sustained elevation |
| 100 nM PSB 0777 | No significant change | No significant change |
| 3-day Treatment | ||
| Control | 100% | 100% |
| 10 nM PSB 0777 | Sustained elevation | Sustained elevation |
| 20 nM PSB 0777 | Sustained elevation | Sustained elevation |
| 100 nM PSB 0777 | Decreased expression | No longer increased |
Data synthesized from a study by an anonymous author, which investigated the regulatory effects of PSB-0777 on synaptic proteins.[4][5][6]
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of the presynaptic marker Synaptophysin and the postsynaptic marker PSD-95 in cultured neurons treated with this compound.
Materials:
-
Primary neuronal cell culture (e.g., rat primary cortical neurons)
-
This compound salt
-
Phosphate-Buffered Saline (PBS), 1X
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS) and 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Rabbit anti-Synaptophysin
-
Mouse anti-PSD-95
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, Alexa Fluor 488 (or other suitable fluorophore)
-
Goat anti-Mouse IgG, Alexa Fluor 594 (or other suitable fluorophore)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass coverslips coated with Poly-D-Lysine
-
6-well or 24-well culture plates
Protocol:
-
Cell Culture and PSB 0777 Treatment:
-
Culture primary neurons on Poly-D-Lysine coated glass coverslips in appropriate culture plates.
-
Once neurons have reached the desired maturity, treat them with varying concentrations of this compound (e.g., 10 nM, 20 nM, 100 nM) for the desired duration (e.g., 30 minutes, 24 hours, or 3 days). Include an untreated control group.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[7]
-
Gently wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well to cover the coverslips.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in the Blocking Buffer. Protect from light from this point onwards.
-
Add the diluted secondary antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature, protected from light.[8]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (diluted in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Store the slides at 4°C, protected from light, until imaging.
-
Visualize the staining using a confocal or fluorescence microscope.
-
Capture images and perform quantitative analysis of synaptic protein puncta density and colocalization using appropriate image analysis software.
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining of synaptic proteins.
Caption: A₂A receptor signaling pathway activated by PSB 0777.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synaptic Structure Quantification in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 5. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes: Preparation of PSB 0777 Ammonium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB 0777 ammonium salt is a potent and selective full agonist for the adenosine A2A receptor.[1][2] It demonstrates high selectivity for the A2A receptor subtype over A1, A2B, and A3 receptors.[2] This compound is frequently utilized in research investigating the roles of the A2A receptor in various physiological and pathological processes, including inflammation and neurotransmission.[3][4][5][6] Due to its polar nature, PSB 0777 shows poor brain penetration and is not readily absorbed when administered orally.[1][7] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound salt stock solutions.
Mechanism of Action
PSB 0777 acts as a full agonist at the adenosine A2A receptor. The binding of PSB 0777 to the A2A receptor, a G-protein coupled receptor (GPCR), typically leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade can modulate a variety of cellular responses. For instance, in inflammatory bowel disease research, it has been shown to have beneficial effects.[1][7] Additionally, it has been demonstrated to modulate the expression of synaptic proteins and AMPA receptors in neurons.[4][5][6]
Figure 1: Signaling pathway of PSB 0777 via the Adenosine A2A Receptor.
Data Presentation
The following table summarizes the key quantitative data for this compound salt.
| Property | Value | Source |
| Molecular Weight | 500.55 g/mol | [2][8] |
| Formula | C18H20N5O7S2·NH4 | [2] |
| Purity | ≥97% | [2] |
| Solubility in Water | up to 100 mM | [2] |
| Solubility in DMSO | up to 100 mM | [2] |
| Ki (rat A2A) | 44.4 nM | [3][8] |
| Ki (human A2A) | 360 nM | [1][7] |
| Storage (Solid) | Room Temperature | [2] |
| Storage (Solution) | -20°C (up to 1 month) |
Experimental Protocol: Preparation of a 10 mM this compound Salt Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for further dilutions in cell culture media or buffer.
Materials
-
This compound salt (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure
-
Acclimatization: Before opening, allow the vial of solid PSB 0777 to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the compound.
-
Calculation of Mass: To prepare a 10 mM stock solution, the required mass of PSB 0777 needs to be calculated. The molecular weight of this compound salt is 500.55 g/mol .
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.010 mol/L x 0.001 L x 500.55 g/mol Mass (mg) = 5.0055 mg
-
-
Weighing: Carefully weigh out approximately 5.01 mg of this compound salt using a calibrated analytical balance. It is recommended to perform this in a chemical fume hood.
-
Dissolution: Add the weighed PSB 0777 to a sterile vial. Using a calibrated pipette, add 1 mL of sterile DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C. Under these conditions, the solution is generally stable for up to one month.
Figure 2: Workflow for preparing this compound salt stock solution.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling PSB 0777 and DMSO.
-
Handle the solid compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. This compound hydrate - Immunomart [immunomart.com]
- 8. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for In-Vivo Mouse Studies with PSB 0777 Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB 0777 is a potent and selective full agonist for the adenosine A2A receptor (A2AR).[1][2][3] The ammonium salt form of PSB 0777 offers good solubility in aqueous solutions, making it suitable for in vivo studies.[1][3] These application notes provide detailed protocols for the preparation and administration of PSB 0777 ammonium salt for in vivo mouse studies, along with methods for assessing its pharmacodynamic effects.
Compound Information
| Property | Value | Reference |
| Full Name | This compound salt | [1][2][3] |
| Target | Adenosine A2A Receptor (A2AR) Agonist | [1][2][3] |
| Molecular Formula | C₁₈H₂₀N₅O₇S₂·NH₄ | [1] |
| Molecular Weight | 500.55 g/mol | [1][2] |
| Solubility | Soluble to 100 mM in water and DMSO | [1][3] |
| Storage | Store at room temperature | [1] |
Quantitative Data Summary
The following table summarizes the reported in vivo dosages and their observed effects in mice.
| Dosage (mg/kg, i.p.) | Species | Observed Effects | Reference |
| 0.03 | Mouse (C57BL/6J) | Dose-dependent hypothermia and hypoactivity | [cite: ] |
| 0.3 | Mouse (C57BL/6J) | Dose-dependent hypothermia and hypoactivity | [cite: ] |
| 3 | Mouse (C57BL/6J) | Dose-dependent hypothermia and hypoactivity | [cite: ] |
Signaling Pathway of Adenosine A2A Receptor
Activation of the A2A receptor, a Gs protein-coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6] This in turn activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP responsive element binding protein (CREB).[4][5]
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Salt for Intraperitoneal Injection
This protocol describes the preparation of a sterile solution of this compound salt for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound salt
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, 1.5 mL microcentrifuge tubes
-
Sterile, 1 mL syringes with a 27-30 gauge needle
-
Vortex mixer
-
Sterile filter (0.22 µm), optional
Procedure:
-
Calculate the required amount of this compound salt: Based on the desired dose (e.g., 0.3 mg/kg) and the weight of the mice, calculate the total amount of compound needed. For a 25g mouse and a dose of 0.3 mg/kg, you would need 0.0075 mg of PSB 0777. It is advisable to prepare a stock solution to ensure accurate dosing of small volumes.
-
Prepare a stock solution:
-
Weigh the calculated amount of this compound salt and place it in a sterile microcentrifuge tube.
-
Add a specific volume of sterile saline or PBS to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Vortex the tube until the compound is completely dissolved. Given the high water solubility of the ammonium salt, this should occur readily.[1][3]
-
-
Prepare the final injection solution:
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. The injection volume for mice should ideally be between 5-10 mL/kg. [cite: ] For a 25g mouse, this corresponds to an injection volume of 125-250 µL.
-
-
Sterilization (Optional but Recommended): For long-term studies or if the solution will be stored, filter the final solution through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquots of the stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol details the standard procedure for administering the prepared PSB 0777 solution via intraperitoneal injection.
Materials:
-
Prepared PSB 0777 injection solution
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
70% ethanol
-
Gauze pads
-
Appropriate mouse restraint device (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse using your preferred method. One common technique is to scruff the mouse by grasping the loose skin over the shoulders.
-
Locate the Injection Site: The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Prepare the Site: Swab the injection site with a gauze pad moistened with 70% ethanol.
-
Injection:
-
Insert the needle, bevel up, at a 15-20 degree angle.
-
Aspirate briefly by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new one.
-
If no fluid is aspirated, slowly inject the solution.
-
-
Withdraw the Needle: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the mouse for several minutes after the injection for any signs of distress.
Protocol 3: Assessment of Pharmacodynamic Endpoints
This protocol outlines methods to measure body temperature and locomotor activity in mice following PSB 0777 administration.
Materials:
-
Rectal thermometer for mice or an infrared thermometer
-
Open field activity monitoring system
Procedure:
A. Body Temperature Measurement:
-
Baseline Measurement: Before administering PSB 0777, measure the baseline body temperature of each mouse. For rectal measurements, lubricate the probe and gently insert it to a consistent depth. For infrared measurements, aim the thermometer at a consistent location on the body (e.g., the base of the tail or the back).[7][8]
-
Post-injection Measurements: Measure body temperature at regular intervals after injection (e.g., 15, 30, 60, and 120 minutes) to determine the time course of the hypothermic effect.
B. Locomotor Activity Assessment:
-
Habituation: Acclimate the mice to the open field arena for a set period (e.g., 30 minutes) on the day before the experiment.
-
Baseline Activity: On the day of the experiment, record the baseline locomotor activity for a defined period (e.g., 30-60 minutes) before drug administration.
-
Post-injection Activity: Immediately after i.p. injection of PSB 0777 or vehicle, place the mouse in the open field arena and record its locomotor activity for a set duration (e.g., 60-120 minutes).[9] Key parameters to analyze include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo mouse study with PSB 0777.
Caption: A typical experimental workflow.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.
References
- 1. rndsystems.com [rndsystems.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Body temperature measurement in mice during acute illness: implantable temperature transponder versus surface infrared thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. va.gov [va.gov]
Application Notes and Protocols: PSB-0777 Ammonium in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-0777 ammonium is a potent and selective full agonist for the adenosine A2A receptor (A2AR).[1] While much of the research in neuroprotection has traditionally focused on the therapeutic potential of A2A receptor antagonists, emerging studies highlight a nuanced role for A2A receptor activation.[2][3][4][5][6] This document provides detailed application notes and experimental protocols for investigating the neuroprotective potential of the A2A agonist, PSB-0777, based on its demonstrated ability to modulate synaptic protein expression and strengthen synaptic transmission.
Recent studies indicate that PSB-0777 can exert neuroprotective effects through a distinct mechanism: the upregulation of key synaptic proteins.[7][8][9][10] This activity suggests its potential application in models of synaptic dysfunction and neurodegenerative diseases where synaptic integrity is compromised. The following sections summarize the key findings, present quantitative data, and provide detailed protocols for replicating and expanding upon this research.
Key Applications in Neuroprotection Research
-
Modulation of Synaptic Protein Expression: PSB-0777 has been shown to increase the expression of crucial presynaptic and postsynaptic proteins, including Synapsin-1 (Syn-1) and postsynaptic density protein 95 (PSD-95).[7][9] This makes it a valuable tool for studying the molecular mechanisms of synaptogenesis and synaptic plasticity.
-
Enhancement of Synaptic Formation and Transmission: By upregulating synaptic proteins, PSB-0777 promotes the formation of synapses and strengthens synaptic transmission.[7][8][9] This suggests its utility in investigating therapeutic strategies aimed at restoring synaptic function.
-
Dose- and Time-Dependent Neuroprotective Effects: The neuroprotective effects of PSB-0777 are dependent on both the concentration and the duration of exposure. Short-term or medium-term treatment with specific concentrations has been shown to be beneficial, while long-term, high-dose exposure may have detrimental effects.[7][8][9][10] This highlights the importance of careful dose-response studies in experimental design.
Data Presentation
The neuroprotective effects of PSB-0777 on synaptic protein expression in rat primary cortical neurons are summarized below. The data is extracted from studies investigating the dose- and time-dependent effects of PSB-0777.
Table 1: Effect of PSB-0777 on Synapsin-1 (Syn-1) and PSD-95 Expression (30-minute treatment)
| Concentration | Syn-1 Expression (% of Control) | PSD-95 Expression (% of Control) |
| 20 nM (Medium Dose) | Not significantly increased | 340.7 ± 168.8% |
| 100 nM (High Dose) | 208.1 ± 54.5% | 150.0% (approx.) |
Data presented as mean ± S.E.M. All values are statistically significant (p < 0.01) compared to the control group.[7]
Table 2: Effect of PSB-0777 on Synapsin-1 (Syn-1) and PSD-95 Expression (24-hour treatment)
| Concentration | Syn-1 Expression (% of Control) | PSD-95 Expression (% of Control) |
| 10 nM (Low Dose) | 145.5 ± 13.9% | 174.2 ± 30.4% |
| 20 nM (Medium Dose) | 176.2 ± 30.2% | 202.0 ± 71.7% |
| 100 nM (High Dose) | 161.6 ± 47.6% | Not significantly increased |
Data presented as mean ± S.E.M. All values are statistically significant (p < 0.05 or p < 0.01) compared to the control group.[7]
Signaling Pathway
The neuroprotective effects of PSB-0777 are initiated by its binding to and activation of the A2A receptor, a G-protein coupled receptor. This activation triggers downstream signaling cascades that ultimately lead to increased expression of synaptic proteins like Syn-1 and PSD-95, promoting synaptic formation and transmission.
Caption: Signaling pathway of PSB-0777-mediated neuroprotection.
Experimental Protocols
Protocol 1: Western Blot Analysis of Synaptic Protein Expression in Primary Cortical Neurons
This protocol outlines the procedure for treating primary cortical neurons with PSB-0777 and subsequently analyzing the expression levels of Syn-1 and PSD-95 via Western blotting.
Caption: Workflow for Western blot analysis of synaptic proteins.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine coated plates.
-
At days in vitro (DIV) 7-10, treat the neurons with desired concentrations of PSB-0777 ammonium (e.g., 10 nM, 20 nM, 100 nM) or vehicle control for the specified duration (e.g., 30 minutes, 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Syn-1, PSD-95, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 2: Immunofluorescence Staining of PSD-95 in Primary Cortical Neurons
This protocol describes the immunocytochemical detection of PSD-95 puncta in primary cortical neurons following treatment with PSB-0777 to visualize changes in synaptic density.
References
- 1. PSB 0777 ammonium salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges [frontiersin.org]
- 4. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating AMPA Receptor Expression with PSB-0777 Ammonium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the expression of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors using PSB-0777 ammonium salt. PSB-0777 is a potent and selective full agonist for the adenosine A2A receptor.[1][2] Its application allows for the indirect modulation of AMPA receptor expression, providing a valuable tool for studying synaptic plasticity and neurotransmission.
Recent studies have demonstrated that activation of the A2A receptor by PSB-0777 can lead to a significant, dose- and time-dependent increase in the expression of synaptic proteins and AMPA receptors in primary cortical neurons.[3][4] This effect is mediated through the activation of downstream signaling pathways, including Protein Kinase A (PKA), Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).[3] The modulatory effects of PSB-0777 on AMPA receptor expression are reversible and can be blocked by A2A receptor antagonists such as ZM241385, confirming its mechanism of action.[3]
These findings highlight the potential of PSB-0777 as a pharmacological tool to explore the intricate relationship between adenosine signaling and glutamatergic synapse regulation. The following sections provide quantitative data, detailed experimental protocols, and visual diagrams to facilitate the use of PSB-0777 in your research.
Quantitative Data
The following tables summarize the key quantitative parameters of PSB-0777 ammonium salt and its observed effects on AMPA receptor expression.
Table 1: Pharmacological Profile of PSB-0777 Ammonium Salt
| Parameter | Species | Receptor Subtype | Value | Reference |
| Ki | Rat | A2A | 44.4 nM | [1][2] |
| Ki | Human | A2A | 360 nM | [1] |
| Ki | Rat | A1 | ≥10000 nM | [1] |
| Ki | Human | A1 | 541 nM | [1] |
| Ki | Human | A2B | ≥10000 nM | [1] |
| Ki | Human | A3 | ≫10000 nM | [1] |
| EC50 | - | A2A | 117 nM | [1] |
Table 2: Effects of PSB-0777 on AMPA Receptor and Synaptic Protein Expression in Rat Primary Cortical Neurons
| Treatment Condition | Protein | Change in Expression (Compared to Control) | Reference |
| High Dose (e.g., 0.1-0.2 µM), 30 min | GluR1 | Significant Increase | [3][4][5] |
| High Dose (e.g., 0.1-0.2 µM), 30 min | GluR2 | Significant Increase | [3] |
| High Dose (e.g., 0.1-0.2 µM), 30 min | PSD-95 | Significant Increase | [3][4] |
| High Dose (e.g., 0.1-0.2 µM), 30 min | Synapsin-1 | Significant Increase | [3][4] |
| Medium Dose (e.g., 20 nM), 24 h | GluR1 | Significant Increase | [3] |
| Medium Dose (e.g., 20 nM), 24 h | GluR2 | Significant Increase | [3] |
| Medium Dose (e.g., 20 nM), 24 h | PSD-95 | Significant Increase | [3] |
| Medium Dose (e.g., 20 nM), 24 h | Synapsin-1 | Significant Increase | [3] |
| Low Dose (e.g., 10 nM), 3 days | GluR1 | Sustained Elevation | [3] |
| Low Dose (e.g., 10 nM), 3 days | GluR2 | Sustained Elevation | [3] |
| Low Dose (e.g., 10 nM), 3 days | PSD-95 | Sustained Elevation | [3] |
| High Dose (e.g., 0.1-0.2 µM), 3 days | Synapsin-1 | Decreased | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by PSB-0777 leading to changes in AMPA receptor expression and a general experimental workflow for its investigation.
Caption: PSB-0777 signaling pathway leading to increased AMPA receptor expression.
Caption: General experimental workflow for investigating PSB-0777 effects.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of PSB-0777 on AMPA receptor expression.
Protocol 1: Treatment of Primary Cortical Neurons with PSB-0777
Objective: To treat cultured primary cortical neurons with PSB-0777 to investigate its effects on protein expression and synaptic morphology.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
PSB-0777 ammonium salt (Tocris, Axon Medchem, or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile, nuclease-free water
Procedure:
-
Prepare PSB-0777 Stock Solution: Dissolve PSB-0777 ammonium salt in sterile water or DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Store at -20°C.
-
Cell Culture: Culture primary cortical neurons on appropriate substrates (e.g., poly-L-lysine coated plates or coverslips) until the desired developmental stage (e.g., DIV 10-14).
-
Prepare Treatment Media: On the day of the experiment, thaw the PSB-0777 stock solution and prepare working concentrations by diluting it in pre-warmed culture medium. For dose-response experiments, typical concentrations range from 10 nM (low), 20 nM (medium), to 100-200 nM (high).[3][5]
-
Treatment:
-
For acute treatment, replace the existing culture medium with the PSB-0777 containing medium and incubate for a short duration (e.g., 30 minutes).[3][4]
-
For sub-acute or long-term treatment, replace the medium and incubate for 24 hours or for 3 consecutive days, respectively.[3][4] For multi-day treatments, perform a full medium change with freshly prepared PSB-0777 containing medium each day.
-
For the vehicle control group, treat cells with culture medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve PSB-0777.
-
-
Harvesting: After the treatment period, proceed immediately to the desired downstream analysis (e.g., protein extraction for Western blotting or cell fixation for immunofluorescence).
Protocol 2: Western Blotting for AMPA Receptor Subunits and Synaptic Proteins
Objective: To quantify changes in the expression levels of AMPA receptor subunits (GluR1, GluR2) and synaptic proteins (PSD-95, Synapsin-1) following PSB-0777 treatment.
Materials:
-
Treated and control primary cortical neurons
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GluR1, anti-GluR2, anti-PSD-95, anti-Synapsin-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Wash the treated and control cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.
Protocol 3: Immunofluorescence for Synaptic Puncta Analysis
Objective: To visualize and quantify changes in the number and colocalization of synaptic markers following PSB-0777 treatment.
Materials:
-
Treated and control primary cortical neurons cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-GluR1, anti-PSD-95, anti-VGLUT1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block the cells with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (e.g., anti-GluR1 and anti-PSD-95 to label AMPA receptor-containing synapses) diluted in blocking solution overnight at 4°C.[3]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the appropriate fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells one final time with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number and colocalization of synaptic puncta using image analysis software (e.g., ImageJ with the Puncta Analyzer plugin). An increase in the number of colocalized GluR1 and PSD-95 puncta suggests an increase in AMPA-containing synapses.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PSB 0777 ammonium solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PSB 0777 ammonium salt in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the solubility and handling of this potent and selective adenosine A2A receptor agonist.
Solubility Data
The solubility of this compound salt in common laboratory solvents is summarized below. This data is critical for the preparation of stock solutions and experimental media.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 50.05 | 100 |
| DMSO | 50.05 | 100 |
Data sourced from supplier technical datasheets.[1][2] Note that batch-specific molecular weights may vary, potentially affecting solvent volumes required for precise concentrations.
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO:
This protocol outlines the steps to prepare a concentrated stock solution of this compound salt, which can then be diluted to working concentrations for various assays.
Caption: Workflow for preparing a this compound salt stock solution.
Detailed Steps:
-
Weighing the Compound: Accurately weigh the desired amount of this compound salt using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution (Molecular Weight: 500.55 g/mol ), you would weigh out 50.05 mg.
-
Solvent Addition: In a sterile microcentrifuge tube or vial, add the calculated volume of anhydrous, high-purity DMSO.
-
Dissolution: Vigorously vortex the solution. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming to 37°C can be employed to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Dilutions in Aqueous Media:
This protocol describes the dilution of the DMSO stock solution into aqueous buffers or cell culture media to avoid precipitation.
Caption: Workflow for preparing aqueous working solutions of PSB 0777.
Detailed Steps:
-
Thaw Stock Solution: Remove one aliquot of the 100 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilutions (Optional): For experiments requiring a range of concentrations, it is good practice to perform serial dilutions of the stock solution in pure DMSO.
-
Dilution into Aqueous Buffer: Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer (e.g., cell culture medium) while gently vortexing or swirling. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically below 0.5%) to avoid solvent-induced cellular toxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.
Troubleshooting and FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound salt.
Q1: My this compound salt is not dissolving completely in water, even though the datasheet says it's soluble. What should I do?
A1: While this compound salt is soluble in water up to 100 mM, achieving this concentration can sometimes be challenging. Here are a few troubleshooting steps:
-
Gentle Warming: Try warming the solution to 37°C.
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up any clumps and facilitate dissolution.
-
pH Adjustment: The pH of the water can influence the solubility of ammonium salts. While PSB 0777 is expected to be soluble in neutral water, slight adjustments in pH may aid dissolution. However, ensure the final pH is compatible with your experimental system.
-
Use DMSO: For cell-based assays, preparing a concentrated stock solution in DMSO is often the most reliable method.
Q2: I observed a precipitate when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue with compounds dissolved in DMSO. Here are some tips to avoid this:
-
Add DMSO to Aqueous Solution: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This ensures a rapid and uniform dispersion of the compound.
-
Vortex During Dilution: Continuously and vigorously vortex or mix the aqueous solution while adding the DMSO stock.
-
Use Pre-warmed Medium: Diluting into a medium that is at 37°C can sometimes improve solubility.
-
Lower the Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound salt in your working solution.
-
Intermediate Dilution: Consider making an intermediate dilution of your stock in a co-solvent system before the final dilution into the aqueous medium.
Q3: What is the stability of this compound salt in solution?
A3: Stock solutions of this compound salt in DMSO are stable for several months when stored at -20°C or -80°C. To ensure stability, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.
Q4: What are the known signaling pathways activated by PSB 0777?
A4: PSB 0777 is a full agonist of the adenosine A2A receptor, which is a Gs protein-coupled receptor. Activation of the A2A receptor primarily leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). Downstream signaling can involve the activation of several pathways, including the CREB/BDNF/TrkB, MAPK/ERK, and CaMKII/NF-κB pathways.[3] Another reported pathway involves the Src family kinase (SFK).[4]
Caption: Simplified signaling pathway of the adenosine A2A receptor activated by PSB 0777.
References
PSB 0777 ammonium stability and storage conditions
This technical support center provides guidance on the stability and storage of PSB 0777 ammonium, alongside troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid?
A1: There are conflicting recommendations from various suppliers, with storage temperatures for this compound salt and its hydrate suggested at Room Temperature (RT), 4°C, and -20°C.[1][2] To ensure maximum stability and longevity, especially for long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture . For short-term storage (days to weeks), 4°C is acceptable. Storing at room temperature is generally not recommended for long-term stability.[2]
Q2: How should I store solutions of this compound?
A2: For solutions of this compound, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO or sterile water can be stored at -80°C for up to six months or at -20°C for one month.[2] It is crucial to use tightly sealed containers to prevent moisture absorption and to minimize freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound salt is soluble in water and DMSO up to 100 mM.[1] It is also reported to be soluble in ethanol.[3] For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous assay buffer to the final desired concentration.
Q4: Is this compound stable in aqueous solutions?
Q5: My experimental results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several factors related to the stability of this compound. These may include degradation of the compound due to improper storage, repeated freeze-thaw cycles of stock solutions, or instability in the experimental buffer. It is also important to ensure accurate concentration determination of your stock solutions.
Troubleshooting Guides
Issue: Loss of Compound Activity in Experiments
-
Possible Cause 1: Degradation of solid compound.
-
Troubleshooting Step: Ensure the solid compound has been stored correctly at -20°C, protected from light and moisture. If there is any doubt about the storage history, it is advisable to use a fresh batch of the compound.
-
-
Possible Cause 2: Degradation of stock solution.
-
Troubleshooting Step: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. If the stock solution is old, prepare a fresh one.
-
-
Possible Cause 3: Instability in aqueous buffer.
-
Troubleshooting Step: Prepare fresh dilutions in your experimental buffer immediately before use. If you suspect pH-related instability, perform a stability test at different pH values relevant to your experiment.
-
Issue: Precipitate Formation in Stock Solution
-
Possible Cause 1: Poor solubility at low temperatures.
-
Troubleshooting Step: Before use, allow the frozen stock solution to thaw completely at room temperature and ensure the compound is fully dissolved by gentle vortexing.
-
-
Possible Cause 2: Supersaturation.
-
Troubleshooting Step: If precipitation is recurrent, consider preparing a slightly less concentrated stock solution.
-
Quantitative Data Summary
Table 1: Solubility of this compound Salt
| Solvent | Maximum Concentration (mM) |
| Water | 100[1] |
| DMSO | 100[1] |
Table 2: Recommended Storage Conditions
| Form | Condition | Recommended Temperature | Duration |
| Solid | Long-term | -20°C[1] | Months to years |
| Solid | Short-term | 4°C | Days to weeks |
| Solution (in DMSO/Water) | Long-term | -80°C | Up to 6 months[2] |
| Solution (in DMSO/Water) | Short-term | -20°C | Up to 1 month[2] |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Aqueous Buffer
Objective: To determine the short-term stability of this compound in a specific aqueous buffer at different temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS. This will serve as your reference.
-
Incubation: Aliquot the remaining working solution into separate, sealed vials for each time point and temperature condition. Incubate the vials at the selected temperatures.
-
Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), remove one vial from each temperature condition.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of the this compound peak at each time point and temperature to the T=0 sample. A significant decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
Visualizations
References
Technical Support Center: Troubleshooting PSB 0777 In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PSB 0777 in in vitro assays. The information is tailored to address common issues encountered during experimental procedures, with a focus on cell-based functional assays.
Frequently Asked Questions (FAQs)
Q1: What is PSB 0777 and what is its primary mechanism of action?
A1: PSB 0777 is a potent and selective full agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). Upon binding to the A2A receptor, which is coupled to a Gs-protein, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2]
Q2: What are the common in vitro assays used to characterize the activity of PSB 0777?
A2: The most common in vitro assays for PSB 0777 are functional assays that measure the downstream consequences of A2A receptor activation, such as cAMP accumulation assays. Radioligand binding assays are also used to determine the binding affinity (Ki) of PSB 0777 to the A2A receptor.[3][4][5]
Q3: What are some key binding affinity values for PSB 0777?
A3: PSB 0777 exhibits high affinity for the rat A2A receptor and good affinity for the human A2A receptor. It shows high selectivity over other adenosine receptor subtypes.
| Receptor Subtype | Species | Ki (nM) |
| A2A | Rat | 44.4 |
| A2A | Human | 360 |
| A1 | Rat | ≥10000 |
| A1 | Human | 541 |
| A2B | Human | ≥10000 |
| A3 | Human | ≥10000 |
Q4: How should I prepare and store PSB 0777 stock solutions?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate assay buffer.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro assays with PSB 0777, with a particular focus on cell-based functional assays measuring cAMP levels.
Problem 1: No or Low Response to PSB 0777 Stimulation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect PSB 0777 Concentration | Perform a dose-response curve covering a broad concentration range (e.g., 1 nM to 100 µM) to determine the optimal effective concentration (EC50) for your specific cell system.[1] |
| Degraded PSB 0777 | Prepare a fresh stock solution of PSB 0777. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] |
| Low A2A Receptor Expression | Ensure the cell line used expresses a sufficient number of A2A receptors. For transiently transfected cells, optimize transfection efficiency. For stable cell lines, verify receptor expression levels. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can lead to altered cellular responses. Use cells with a low passage number. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. A typical incubation time for agonist stimulation in a cAMP assay is 30 minutes at room temperature or 37°C.[6][7] |
| Phosphodiesterase (PDE) Activity | Intracellular PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance the signal.[8] |
Problem 2: High Background Signal in cAMP Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Basal Adenylyl Cyclase Activity | Some cell lines have high basal adenylyl cyclase activity. Ensure you have a proper "no-stimulant" control to determine the basal cAMP level. |
| Serum Components | Components in the serum of the cell culture medium can sometimes stimulate GPCRs. Consider serum-starving the cells for a few hours before the assay. |
| Ammonia Accumulation in Culture Media | High concentrations of ammonia, a byproduct of glutamine metabolism in cell culture, can sometimes elevate intracellular cAMP levels.[3] Use fresh cell culture medium for the assay and consider using glutamine-stabilized supplements to reduce ammonia buildup. |
Problem 3: Inconsistent or Variable Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Number | Ensure a consistent number of cells is seeded in each well. Perform a cell count before plating. |
| Edge Effects in Multi-well Plates | Edge effects can cause variability in results across a plate. To minimize this, avoid using the outer wells of the plate for experimental samples and fill them with buffer or media instead. |
| Ammonia-Induced Alteration of cAMP Response | Ammonia can reduce agonist-stimulated cAMP production in some cell types.[6] To mitigate this, ensure consistent cell culture conditions, use fresh media, and avoid letting cells become over-confluent, which can lead to higher ammonia levels. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents. For multi-well plates, consider using a master mix for reagent addition to ensure consistency across wells. |
Experimental Protocols
Key Experiment: In Vitro cAMP Functional Assay
This protocol provides a general framework for a cell-based cAMP assay to measure the functional activity of PSB 0777.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
PSB 0777
-
DMSO
-
Assay Buffer (e.g., HBSS or serum-free medium)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well plates
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-A2AR cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells into 96-well or 384-well plates at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to attach overnight.[6]
-
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of PSB 0777 in DMSO.
-
Perform serial dilutions of the PSB 0777 stock solution in Assay Buffer to create a range of concentrations for the dose-response curve.
-
Prepare the Assay Buffer containing a PDE inhibitor (e.g., 500 µM IBMX).[6]
-
-
Agonist Stimulation:
-
Cell Lysis and cAMP Measurement:
-
After incubation, lyse the cells according to the protocol of your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the detection method of the kit (e.g., HTRF reader, plate reader for ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the PSB 0777 concentration.
-
Calculate the EC50 value, which is the concentration of PSB 0777 that produces 50% of the maximal response.
-
Visualizations
Caption: Signaling pathway of PSB 0777 via the adenosine A2A receptor.
Caption: Experimental workflow for a PSB 0777-stimulated cAMP assay.
Caption: Troubleshooting logic for PSB 0777 in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mesoscale.com [mesoscale.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PSB-0777 Ammonium Salt for Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of PSB-0777 ammonium salt in cell-based experiments. The following information addresses common questions and troubleshooting scenarios to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is PSB-0777 and what is its mechanism of action?
PSB-0777 is a potent and selective full agonist for the adenosine A2A receptor (A2AAR).[1][2] It exhibits high selectivity for the A2AAR over other adenosine receptor subtypes.[2][3] Its activation of the A2AAR can modulate various physiological processes, including inflammation and neurotransmission.[4][5]
Q2: Why is PSB-0777 supplied as an ammonium salt?
PSB-0777 is supplied as an ammonium salt or ammonium hydrate to improve its solubility and stability, particularly in aqueous solutions.[3]
Q3: What is a typical effective concentration range for PSB-0777 in cell-based assays?
The effective concentration of PSB-0777 can vary depending on the cell type and the specific assay. Published studies have used concentrations ranging from the nanomolar to the micromolar range. For example, in rat primary cortical neurons, effects have been observed at concentrations between 10 nM and 100 nM.[4][6] In other cell-based assays, concentrations of 0.1 µM, 1 µM, and 10 µM have been used.[1][7] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a stock solution of PSB-0777 ammonium salt?
PSB-0777 ammonium salt is soluble in water and DMSO up to 100 mM.[2][3] For cell-based experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent such as DMSO or sterile water. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. It is good practice to filter-sterilize the final solution if there are any concerns about contamination.
Q5: Could the ammonium component of PSB-0777 affect my cells?
Yes, at certain concentrations, ammonium ions (NH4+) can have direct effects on cultured cells. These effects can include inhibition of cell growth, alterations in metabolism, and changes in intracellular pH.[8][9][10] Toxic effects of ammonium have been reported in the millimolar (mM) range (typically starting from 2-5 mM) for various cell lines.[4][8] Given the potent nature of PSB-0777 (effective in the nM to low µM range), the concentration of ammonium ions from the compound is expected to be well below toxic levels. However, it is a factor to consider, especially at higher concentrations of PSB-0777 or in sensitive cell types.
Troubleshooting Guide
This guide addresses specific issues that may arise when using PSB-0777 ammonium salt in your experiments.
Issue 1: Reduced cell viability or unexpected changes in cell morphology.
-
Possible Cause: The concentration of PSB-0777 used may be too high, leading to off-target effects or an overstimulation of the A2AAR pathway. While PSB-0777 is reported to be non-cytotoxic, extremely high concentrations may have unforeseen effects.[4] Another possibility, though less likely given the effective concentration of PSB-0777, is ammonium toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) with a wide range of PSB-0777 concentrations to determine the EC50 for your desired effect and to identify any potential cytotoxic concentrations.
-
Lower the Concentration: Based on the dose-response data, use the lowest concentration that gives the desired biological effect.
-
Control for Ammonium: Include a control group treated with an equivalent concentration of ammonium chloride (NH4Cl) to what is present in your highest PSB-0777 concentration. This will help you determine if the observed effects are due to the ammonium salt itself.
-
Monitor Culture pH: Ammonium can sometimes lead to acidification of the culture medium.[11] Monitor the pH of your culture medium during the experiment, especially for longer incubation times. Use a buffered medium like one containing HEPES to maintain a stable pH.[1]
-
Issue 2: Inconsistent or not reproducible experimental results.
-
Possible Cause: This could be due to issues with the stability of the PSB-0777 solution, variations in cell passage number, or inconsistent cell health.
-
Troubleshooting Steps:
-
Freshly Prepare Working Solutions: Prepare fresh dilutions of PSB-0777 from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Use Positive and Negative Controls: Always include appropriate controls in your experiments. A vehicle control (the solvent used for the stock solution) is essential. A known agonist for the A2AAR can serve as a positive control.
-
Issue 3: No observable effect of PSB-0777.
-
Possible Cause: The concentration of PSB-0777 may be too low, the cells may not express the A2AAR, or the assay may not be sensitive enough to detect the response.
-
Troubleshooting Steps:
-
Increase the Concentration: Try a higher concentration of PSB-0777 based on published data or your own preliminary experiments.
-
Confirm A2AAR Expression: Verify that your cell line expresses the adenosine A2A receptor at the mRNA or protein level (e.g., using RT-qPCR or western blotting).
-
Optimize the Assay: Ensure your assay is sensitive enough to detect the expected downstream effects of A2AAR activation. This may involve optimizing incubation times, antibody concentrations (for immunoassays), or other assay parameters.
-
Data Presentation
Table 1: Potency of PSB-0777 at Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) |
| A2A | Rat | 44.4[1][2][3] |
| A2A | Human | 360[1] |
| A1 | Rat | ≥10,000[2][3] |
| A1 | Human | 541[1] |
| A2B | Human | >10,000[1] |
| A3 | Human | >>10,000[1] |
Table 2: Effective Concentrations of PSB-0777 in Cell-Based Experiments
| Cell Type | Assay | Effective Concentration | Reference |
| Rat Primary Cortical Neurons | Modulation of synaptic proteins | 10 nM - 100 nM | [4][6] |
| Rat Ileum/Jejunum Preparations | Potentiation of Acetylcholine contractions | 0.1 µM, 1 µM, 10 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of PSB-0777 Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of PSB-0777 ammonium salt (MW: 500.55 g/mol ) to prepare the desired volume and concentration.
-
Under sterile conditions, dissolve the calculated mass in high-quality, sterile DMSO.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution in sterile cell culture medium to the desired final concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.1%) and is consistent across all experimental and control groups.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of PSB-0777 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control and a positive control for cell death if desired.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Visualizations
Caption: Adenosine A2A receptor signaling pathway activated by PSB 0777.
Caption: Experimental workflow for optimizing PSB 0777 concentration.
Caption: Troubleshooting decision tree for PSB 0777 experiments.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of ammonium chloride on energy metabolism of astrocytes and C6-glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ammonium chloride alters renal tubular cell growth and protein turnover [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ammonia on CHO cell growth, erythropoietin production, and glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of pH on the toxicity of ammonia to a murine hybridoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Brain Penetrability of PSB-0777 Ammonium
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the challenges associated with the poor brain penetrability of PSB-0777 ammonium.
Frequently Asked Questions (FAQs)
Q1: What is PSB-0777 and why is its brain penetrability limited?
PSB-0777 is a potent and selective full agonist for the adenosine A2A receptor (A2AR), with Ki values of 44.4 nM for rat A2A receptors.[1][2][3][4] Its chemical structure includes a benzenesulfonic acid group, which makes it a polar molecule. In fact, PSB-0777 was intentionally designed as a polar compound to prevent oral absorption and limit systemic side effects, making it suitable for localized treatments such as inflammatory bowel disease.[5] The ammonium salt form further increases its polarity and water solubility. This high polarity is the primary reason for its poor ability to cross the lipophilic blood-brain barrier (BBB).
Q2: Are there any existing data on the brain-to-plasma ratio of PSB-0777?
Q3: What are the primary physicochemical properties of PSB-0777 that hinder its CNS entry?
The main obstacles for PSB-0777's entry into the central nervous system are:
-
High Polarity: The presence of a sulfonic acid group and the ribose moiety's hydroxyl groups contribute to a high polar surface area (PSA). Molecules with a PSA greater than 90 Ų generally exhibit poor BBB penetration.[6]
-
Ionic Character: As an ammonium salt, PSB-0777 is charged at physiological pH, which significantly restricts its passive diffusion across the lipid-rich BBB.
-
Low Lipophilicity: The LogP (a measure of lipophilicity) is predicted to be low, which is unfavorable for BBB permeation.
Q4: Can co-administration of other agents improve PSB-0777 brain penetration?
Interestingly, activation of adenosine A2A receptors on brain endothelial cells can transiently increase the permeability of the BBB.[7][8][9][10] This suggests a potential, albeit complex, strategy where a systemically administered A2AR agonist might facilitate the entry of itself or other molecules. However, this approach requires careful consideration of systemic effects, such as hypotension, and the dose- and time-dependent nature of the BBB opening.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No detectable PSB-0777 in brain tissue after systemic administration. | Inherently poor BBB penetrability due to high polarity. | 1. Confirm systemic exposure by measuring plasma concentrations. 2. Consider direct CNS administration (e.g., intracerebroventricular injection) for initial proof-of-concept studies. 3. Synthesize a lipophilic prodrug of PSB-0777 (see strategies below). |
| Inconsistent results in in vitro BBB models (e.g., PAMPA, Caco-2). | Compound insolubility or aggregation in assay buffer. Adsorption to plasticware. | 1. Ensure complete solubilization of PSB-0777 in the donor well; use of co-solvents like DMSO (typically <1%) may be necessary. 2. Pre-treat plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. 3. Verify the integrity of the cell monolayer or artificial membrane with control compounds. |
| Systemic side effects (e.g., hypotension) observed at doses required for potential CNS effects. | A2A receptor activation in peripheral tissues. | 1. This is an inherent property of A2AR agonists. A CNS-targeted delivery strategy, such as a prodrug approach, is recommended to minimize peripheral exposure while maximizing brain concentrations. |
| Difficulty in synthesizing a lipophilic prodrug of PSB-0777. | The sulfonic acid group is challenging to derivatize. | 1. Consider esterification of the hydroxyl groups on the ribose moiety. 2. Explore specialized linkers for the sulfonic acid group, although this is chemically complex. |
Strategies to Enhance CNS Penetration
Lipophilic Prodrug Approach
The most common strategy to increase the brain penetration of polar drugs is to create a more lipophilic prodrug.[11] A prodrug is a chemically modified, inactive form of the drug that, after crossing the BBB, is converted back to the active parent compound by enzymes in the brain.
-
Concept: Mask the polar functional groups of PSB-0777 (hydroxyl and sulfonic acid groups) with lipophilic moieties. This will increase the overall lipophilicity of the molecule, facilitating its passive diffusion across the BBB.
-
Potential Modifications for PSB-0777:
-
Esterification of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups on the ribose sugar can be esterified with lipophilic groups (e.g., acetyl, pivaloyl). These esters can be cleaved by esterases present in the brain to release the active PSB-0777.
-
Masking the Sulfonic Acid Group: Creating a prodrug of a sulfonic acid is chemically challenging. One potential but advanced strategy could involve the synthesis of a bioreversible sulfonamide or a sulfonate ester prodrug.[12][13][14]
-
Carrier-Mediated Transport
Another approach is to conjugate PSB-0777 to a molecule that is actively transported across the BBB by endogenous carrier systems. This often involves more complex chemical synthesis.
Data Summary
The following tables summarize the known and estimated physicochemical properties of PSB-0777 and provide a qualitative comparison of how a prodrug strategy might improve its BBB penetration potential.
Table 1: Physicochemical Properties of PSB-0777 Ammonium
| Property | Value / Description | Implication for BBB Penetration |
| Molecular Formula | C18H20N5O7S2.NH4 | - |
| Molecular Weight | 500.55 g/mol | Within the typical range for small molecule drugs. |
| Polarity | High (due to sulfonic acid and multiple hydroxyl groups) | Poor: High polarity is a major barrier to passive diffusion across the BBB. |
| Solubility | Soluble in water and DMSO | High water solubility correlates with low lipophilicity. |
| Calculated LogP | < 0 (Estimated) | Poor: A low LogP indicates poor lipid solubility. |
| Calculated TPSA | > 140 Ų (Estimated) | Poor: TPSA > 90 Ų is a strong indicator of poor BBB penetration.[6] |
Table 2: Qualitative Comparison of PSB-0777 and a Hypothetical Lipophilic Prodrug
| Property | PSB-0777 Ammonium | Hypothetical Lipophilic Prodrug (e.g., 5'-acetyl ester) |
| Lipophilicity (LogP) | Low | Increased |
| Polar Surface Area (TPSA) | High | Decreased |
| BBB Permeability (Papp) | Very Low | Expected to be Significantly Higher |
| Systemic Exposure after Oral Admin. | Very Low[1] | Potentially Increased |
| Brain Concentration after Systemic Admin. | Negligible | Potentially Therapeutic |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
This assay provides a high-throughput, in vitro method to predict the passive diffusion of a compound across the BBB.
Methodology:
-
Prepare the PAMPA "Sandwich": A 96-well filter plate (donor plate) with a PVDF membrane is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane. This is placed on top of a 96-well acceptor plate.
-
Prepare Solutions:
-
Acceptor Plate: Fill each well with 300 µL of buffer (e.g., PBS, pH 7.4).
-
Donor Plate: Prepare a solution of PSB-0777 (or its prodrug) in the same buffer, with a small percentage of a co-solvent like DMSO if needed. Add 200 µL of this solution to the donor wells.
-
-
Incubation: Place the assembled "sandwich" in a humidified chamber and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [ -ln(1 - CA/Ceq) ] / [ A * t * (1/VD + 1/VA) ] Where:
-
CA = Compound concentration in the acceptor well
-
Ceq = Equilibrium concentration = (CDVD + CAVA) / (VD + VA)
-
A = Membrane area
-
t = Incubation time
-
VD and VA = Volumes of the donor and acceptor wells
-
In Vivo Microdialysis for Brain Drug Concentration
This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) of a living animal.
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump.
-
Baseline Collection: Collect baseline dialysate samples for a period (e.g., 1-2 hours) to ensure a stable baseline.
-
Drug Administration: Administer PSB-0777 (or its prodrug) systemically (e.g., via intraperitoneal or intravenous injection).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours into a fraction collector.
-
Analysis: Analyze the concentration of the drug in the dialysate samples using a highly sensitive analytical method like LC-MS/MS. The unbound concentration in the brain ISF can then be determined.
Visualizations
Adenosine A2A Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. PSB 0777 ammonium salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 5. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polar surface area - Wikipedia [en.wikipedia.org]
- 7. Adenosine Receptor Signaling Modulates Permeability of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for Drug Delivery into the Brain: A Review on Adenosine Receptors Modulation for Central Nervous System Diseases Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A2A adenosine receptor regulates the human blood brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. keio.elsevierpure.com [keio.elsevierpure.com]
Preventing degradation of PSB 0777 ammonium in solution
This technical support center provides guidance on the handling, storage, and troubleshooting of issues related to the stability of PSB-0777 ammonium salt in solution. Our recommendations are designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid PSB-0777 ammonium salt?
There are conflicting recommendations from various suppliers for the storage of solid PSB-0777 ammonium salt, with suggestions ranging from room temperature to -20°C. For maximum long-term stability of the solid compound, we recommend storing it at -20°C in a tightly sealed container, protected from light and moisture. Short periods at room temperature, such as during shipping, are unlikely to affect product quality.
Q2: How should I prepare stock solutions of PSB-0777 ammonium salt?
PSB-0777 ammonium salt is soluble in water and DMSO up to 100 mM.[1][2] For optimal results, we recommend the following procedure:
-
Allow the solid compound to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent condensation.
-
Use high-purity, anhydrous solvents (e.g., DMSO) or sterile, nuclease-free water.
-
Prepare the stock solution on the day of use if possible.
Q3: What is the recommended storage condition for PSB-0777 ammonium salt in solution?
For solutions, it is generally recommended to prepare aliquots in tightly sealed vials and store them at -20°C for short-term storage (up to one month) .[3] For longer-term storage, freezing at -80°C is advisable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q4: My experimental results with PSB-0777 are inconsistent. Could degradation of the compound in solution be the cause?
Inconsistent experimental results can indeed be a sign of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles, exposure to light, or suboptimal pH of the experimental buffer can lead to the degradation of PSB-0777. We recommend preparing fresh solutions or using a new, properly stored aliquot to troubleshoot this issue.
Q5: Are there any known degradation pathways for PSB-0777?
While specific degradation pathways for PSB-0777 have not been extensively published, compounds with similar structures (purine derivatives) can be susceptible to hydrolysis and oxidation. The thioether and sulfonic acid moieties may also be sites for chemical modification under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of PSB-0777 in solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage of aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Precipitate formation in the solution upon thawing | Poor solubility at low temperatures or solvent evaporation. | Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, sonication may be attempted. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent results between different batches of the compound | Variation in purity or hydration state of the solid. | Always refer to the batch-specific Certificate of Analysis for the exact molecular weight when preparing stock solutions. Perform a quality control check, such as HPLC, on new batches if consistency is critical. |
| Discoloration of the solution | Potential degradation of the compound. | Discard the solution and prepare a fresh stock. Investigate potential sources of contamination or harsh environmental conditions (e.g., exposure to strong light or extreme pH). |
Stability of PSB-0777 Ammonium Salt in Solution (General Guidance)
| Condition | Solvent | Temperature | Recommended Storage Duration | Notes |
| Short-term | Water, DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Long-term | Water, DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution (in buffer) | Aqueous Buffer | 4°C | Use on the same day | Stability is highly dependent on the pH and composition of the buffer. |
Experimental Protocol: Assessing the Stability of PSB-0777 in Solution
This protocol outlines a general method for determining the stability of PSB-0777 under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of PSB-0777 in a chosen solvent and temperature over time.
Materials:
-
PSB-0777 ammonium salt
-
HPLC-grade solvent (e.g., water, DMSO, or experimental buffer)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Incubator or water bath at the desired temperature
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of PSB-0777 in the desired solvent at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the intact PSB-0777.
-
Incubation: Aliquot the remaining stock solution into several sealed vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect the samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), retrieve one aliquot from storage.
-
Sample Preparation and Analysis: Allow the aliquot to reach room temperature. Dilute the sample to the same concentration as the initial analysis and inject it into the HPLC system.
-
Data Analysis: Record the peak area of the intact PSB-0777 at each time point. Calculate the percentage of remaining PSB-0777 relative to the initial (Time 0) measurement. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing PSB-0777 stability.
Caption: Troubleshooting decision tree for inconsistent results.
References
Interpreting unexpected results with PSB 0777 ammonium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-0777 ammonium. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is PSB-0777 ammonium and what is its primary mechanism of action?
PSB-0777 ammonium is a potent and selective full agonist for the adenosine A2A receptor.[1][2][3] Its primary mechanism of action is to bind to and activate the A2A receptor, a G-protein coupled receptor, which can trigger various downstream signaling cascades.
Q2: What is the selectivity profile of PSB-0777?
PSB-0777 exhibits high selectivity for the adenosine A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3).[1]
Troubleshooting Guide
Unexpected or Paradoxical Effects
Q3: My experimental results with PSB-0777 are the opposite of what I expected. What could be the cause?
Unexpected or paradoxical effects with PSB-0777 can be dose- and time-dependent.[1][4] While acute and lower concentrations of PSB-0777 may produce the expected agonistic effects, prolonged exposure to high concentrations can lead to contradictory outcomes. For instance, in studies on rat primary cortical neurons, short-term (30 minutes) high-dose stimulation with PSB-0777 rapidly increased the expression of synaptic proteins like Synapsin-1 and PSD95, as well as the number of synapses.[1][4] However, sustained treatment with a high dose for 3 consecutive days resulted in a decrease in Synapsin-1 expression and halted the increase in PSD95, AMPA receptors, and synapse numbers.[1][4]
Troubleshooting Steps:
-
Review your dosing and treatment duration: Compare your experimental parameters to published studies. Consider whether you are in a high-dose, long-duration regimen that might induce paradoxical effects.
-
Perform a dose-response curve: If you are observing unexpected effects at a single concentration, conducting a dose-response experiment can help to characterize the full activity profile of PSB-0777 in your specific model.
-
Consider the experimental model: The cellular context and signaling environment can influence the outcome of A2A receptor activation.
Q4: I am observing effects that do not seem to be mediated by the A2A receptor. Does PSB-0777 have off-target effects?
While PSB-0777 is reported to have few off-target activities, no pharmacological agent is entirely free of off-target interactions at high enough concentrations.[2] One study noted that PSB-0777 ammonium binds to human β1 (Ki=4.4 μM) and β3 (Ki=3.3 μM) adrenergic receptors.[2]
Troubleshooting Steps:
-
Use an A2A receptor antagonist: To confirm that the observed effect is mediated by the A2A receptor, co-treat your system with a selective A2A antagonist, such as ZM241385.[2] If the antagonist blocks the effect of PSB-0777, it is likely an on-target effect.
-
Lower the concentration of PSB-0777: Off-target effects are more likely to occur at higher concentrations. Reducing the concentration to the lowest effective level can help to minimize off-target binding.
-
Consult binding profile databases: For a broader understanding of potential off-target interactions, you can consult pharmacological databases that screen compounds against a wide range of receptors and enzymes.
Data Presentation: Quantitative Data Summary
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki (A2A Receptor) | Rat | Brain Striatum | 44.4 nM | [1][4] |
| Human | - | 360 nM | [2][3] | |
| Ki (A1 Receptor) | Rat | - | ≥10,000 nM | [1] |
| Human | - | 541 nM | [2][3] | |
| Ki (A2B Receptor) | Human | - | ≥10,000 nM | [1] |
| Ki (A3 Receptor) | Human | - | ≥10,000 nM | [1] |
| Ki (β1 Adrenergic Receptor) | Human | - | 4.4 µM | [2] |
| Ki (β3 Adrenergic Receptor) | Human | - | 3.3 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of PSB-0777 Ammonium Stock Solutions
-
Objective: To prepare a concentrated stock solution of PSB-0777 ammonium for use in experiments.
-
Materials:
-
PSB-0777 ammonium salt (molecular weight may vary by batch due to hydration, refer to the Certificate of Analysis)[1]
-
Appropriate solvent (e.g., DMSO, water)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
-
Procedure:
-
Refer to the product's Certificate of Analysis for the batch-specific molecular weight.[1]
-
Calculate the mass of PSB-0777 ammonium required to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the required amount of PSB-0777 ammonium using an analytical balance.
-
Add the appropriate volume of solvent to the weighed compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
Protocol 2: Investigating Dose- and Time-Dependent Effects on Synaptic Protein Expression
-
Objective: To determine the effect of different concentrations and treatment durations of PSB-0777 on the expression of synaptic proteins in primary cortical neurons.
-
Materials:
-
Rat primary cortical neurons
-
PSB-0777 ammonium stock solution
-
Cell culture medium and supplements
-
A2A receptor antagonist (e.g., ZM241385) for control experiments
-
Reagents for Western blotting or immunocytochemistry
-
-
Procedure:
-
Culture rat primary cortical neurons to the desired density.
-
Prepare different concentrations of PSB-0777 (e.g., low, medium, and high doses) by diluting the stock solution in cell culture medium.
-
Treat the neurons with the different concentrations of PSB-0777 for various durations (e.g., 30 minutes, 24 hours, 3 days).
-
For control experiments, co-treat a set of neurons with PSB-0777 and an A2A receptor antagonist.
-
After the treatment period, lyse the cells for Western blot analysis or fix the cells for immunocytochemistry.
-
Probe for synaptic proteins of interest (e.g., Synapsin-1, PSD95) and a loading control (for Western blotting).
-
Quantify the protein expression levels and compare the results across different doses and time points.
-
Visualizations
Caption: Simplified signaling pathway of PSB-0777 via the adenosine A2A receptor.
Caption: Experimental workflow to investigate dose-dependent effects of PSB-0777.
Caption: Logical troubleshooting flow for unexpected results with PSB-0777.
References
- 1. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: PSB 0777 Ammonium in CNS Studies
Welcome to the technical support center for the use of PSB 0777 ammonium in Central Nervous System (CNS) studies. This resource is tailored for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the adenosine A2A receptor (A2AR).[1] It exhibits high selectivity for the A2AR over other adenosine receptor subtypes (A1, A2B, and A3). Its primary mechanism of action is the activation of A2ARs, which are Gs-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Q2: What is the major limitation of using this compound for in vivo CNS studies when administered systemically?
A2: The primary limitation is its poor ability to cross the blood-brain barrier.[2] Additionally, it is not well absorbed when administered orally. This makes it challenging to achieve effective concentrations in the brain with systemic administration routes like oral gavage or intravenous injection.
Q3: How can I deliver this compound to the CNS for in vivo experiments?
A3: Due to its poor brain penetrance, direct administration into the CNS is the recommended approach. Intracerebroventricular (ICV) injection is a common and effective method to bypass the blood-brain barrier and deliver PSB 0777 directly to the cerebrospinal fluid.
Q4: What are the known off-target effects of this compound?
A4: At higher concentrations (in the micromolar range), PSB 0777 has been shown to bind to human β1 (Ki=4.4 μM) and β3 (Ki=3.3 μM) adrenergic receptors. It is crucial to use the lowest effective concentration to maintain selectivity for the A2A receptor and to consider potential adrenergic effects when interpreting data from high-dose experiments.
Q5: Are there any reports of dose- and time-dependent effects with PSB 0777 in neuronal cultures?
A5: Yes, studies in rat primary cortical neurons have shown that the effects of PSB 0777 on synaptic proteins and AMPA receptors are both dose- and time-dependent.[2] For example, high concentrations with short exposure times (30 minutes) can cause a rapid increase in the expression of certain synaptic proteins, while prolonged exposure (3 days) to the same high concentration may lead to a decrease or no further increase in their expression.[2] This highlights the importance of careful dose-response and time-course studies.
Troubleshooting Guides
In Vitro Studies (Neuronal Cultures)
Problem: Inconsistent or unexpected results in neuronal culture experiments.
-
Possible Cause 1: Dose- and Time-Dependent Effects.
-
Solution: As mentioned in the FAQs, PSB 0777 can elicit different responses depending on the concentration and duration of exposure. It is critical to perform a thorough dose-response curve and a time-course experiment to identify the optimal conditions for your specific neuronal cell type and endpoint. Be aware that prolonged exposure to high concentrations can lead to receptor desensitization and downregulation.[3][4][5]
-
-
Possible Cause 2: Neuronal Health.
-
Solution: Ensure the health and viability of your primary neuron cultures. Use established protocols for neuronal isolation and culture.[6] It is advisable to perform a cell viability assay (e.g., Calcein-AM, MTT, or LDH assay) in parallel with your experiment to rule out any potential cytotoxicity of PSB 0777 at the concentrations used.[2]
-
-
Possible Cause 3: Instability of PSB 0777 in solution.
Problem: Difficulty interpreting non-linear or biphasic dose-response curves.
-
Possible Cause: Receptor desensitization or off-target effects at higher concentrations.
-
Solution: A biphasic or bell-shaped dose-response curve can indicate receptor desensitization or the engagement of off-target receptors at higher concentrations. Analyze your data using non-linear regression models that can account for such phenomena. If off-target effects are suspected, consider using a selective antagonist for the A2A receptor to confirm that the observed effect is mediated by this receptor. For potential adrenergic off-target effects, a functional assay measuring cAMP levels in response to adrenergic agonists in the presence and absence of high concentrations of PSB 0777 could be informative.
-
In Vivo Studies (Intracerebroventricular Administration)
Problem: Difficulty with the intracerebroventricular (ICV) injection procedure.
-
Solution: ICV injection is a delicate surgical procedure that requires precision. Follow a well-established and validated protocol. Key steps include accurate stereotaxic coordinates, slow infusion rates to prevent backflow, and proper post-operative care.
Problem: Inconsistent behavioral or physiological effects after ICV injection.
-
Possible Cause 1: Incorrect injection site or leakage of the compound.
-
Solution: After the experiment, it is crucial to verify the injection site. This can be done by injecting a dye (e.g., Evans Blue) in a subset of animals and visually inspecting the ventricles post-mortem. Ensuring the cannula is securely fixed and the infusion rate is slow will minimize leakage.
-
-
Possible Cause 2: Degradation of PSB 0777 in the prepared solution.
-
Solution: Prepare the PSB 0777 solution for injection using a sterile, pyrogen-free vehicle such as artificial cerebrospinal fluid (aCSF) or sterile saline.[8] Prepare the solution fresh on the day of the experiment and keep it on ice. For longer-term studies requiring repeated injections, ensure the stability of the stored solution has been validated. Studies on adenosine stability suggest good stability in saline at refrigerated and room temperatures for up to 14 days.[8][9]
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor Subtype | Species | Ki (nM) |
| A2A | Rat | 44.4[1] |
| A1 | Rat | ≥10,000 |
| A2B | Human | >10,000 |
| A3 | Human | >>10,000 |
Table 2: Off-Target Binding of this compound
| Receptor Subtype | Species | Ki (µM) |
| β1 Adrenergic | Human | 4.4 |
| β3 Adrenergic | Human | 3.3 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound salt is soluble in water and DMSO up to 100 mM. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile water or DMSO.
-
Calculation: Use the batch-specific molecular weight provided on the certificate of analysis for accurate concentration calculations.
-
Storage: Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Stock solutions are generally stable for up to one month when stored properly.[10] For daily use, a fresh dilution from the stock solution should be prepared.
Intracerebroventricular (ICV) Injection of this compound
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols. Secure the animal in a stereotaxic frame.
-
Surgical Procedure: Expose the skull and identify the bregma. Based on a standard mouse or rat brain atlas, determine the coordinates for the lateral ventricle. Drill a small hole at the determined coordinates.
-
Injection: Slowly lower a Hamilton syringe or an injection cannula to the desired depth. Infuse the PSB 0777 solution (dissolved in sterile aCSF or saline) at a slow rate (e.g., 0.5 µL/min) to prevent increased intracranial pressure and backflow.
-
Post-Injection: Leave the needle in place for a few minutes after the injection to allow for diffusion before slowly retracting it. Suture the incision and provide appropriate post-operative care.
-
Verification: In a subset of animals, co-inject a dye to confirm the accuracy of the injection into the ventricular system.
Visualizations
Caption: Canonical A2A Receptor Signaling Pathway
Caption: Troubleshooting Workflow for In Vitro Experiments
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of adenosine A2A receptor and downregulation of GLT1 is associated with neuronal cell death in Rasmussen's encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 6. beta-Adrenergic receptor regulation by agonists and membrane depolarization in rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of diluted adenosine solutions in polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential artifacts in PSB 0777 ammonium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential artifacts in experiments involving the A2A adenosine receptor agonist, PSB 0777, particularly in the context of ammonium-related studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your experiments, presented in a question-and-answer format.
Q1: My baseline cAMP levels are altered after adding ammonium chloride to my cell culture. Is this an artifact?
A1: Yes, this is a known potential artifact. Ammonium ions can directly affect the activity of adenylyl cyclase, the enzyme responsible for cAMP production. Studies have shown that ammonium ions can both enhance and reduce adenylyl cyclase activity depending on the cell type and experimental conditions.[1][2] This can lead to shifts in your baseline cAMP levels, which may be misinterpreted as an effect of your experimental treatment.
Troubleshooting Steps:
-
Run a vehicle control with ammonium chloride alone: This will help you quantify the effect of ammonium chloride on basal cAMP levels in your specific cell line.
-
Test different concentrations of ammonium chloride: If possible, use the lowest effective concentration of ammonium chloride to minimize its impact on adenylyl cyclase activity.
-
Consider alternative methods for inducing hyperammonemia in vitro: If the artifact is persistent and significant, you may need to explore other methods that do not involve the addition of ammonium salts.
Q2: I'm observing a blunted or shifted dose-response curve for PSB 0777 in the presence of ammonium chloride. What could be the cause?
A2: This could be due to several factors related to the presence of ammonium chloride:
-
Alterations in Intracellular pH: Ammonium chloride is known to cause changes in intracellular pH, typically an initial alkalinization followed by a more sustained acidification. Gs-coupled GPCR signaling can be sensitive to changes in pH.[3][4][5][6] These pH shifts can potentially alter the conformation of the A2A receptor or downstream signaling proteins, thereby affecting the potency or efficacy of PSB 0777.
-
Direct Interference with Receptor Binding: While not specifically documented for the A2A receptor, ammonium ions have been shown to interfere with ligand binding to other receptors, such as the benzodiazepine receptor.[7] It is plausible that high concentrations of ammonium ions could non-specifically interfere with the binding of PSB 0777 to the A2A receptor.
-
Receptor Desensitization: Prolonged exposure to an agonist like PSB 0777 can lead to receptor desensitization, a process where the receptor becomes less responsive to further stimulation.[8][9][10] The presence of ammonium chloride could potentially exacerbate this effect, although this has not been directly demonstrated.
Troubleshooting Steps:
-
pH-buffered Media: Use a robustly buffered cell culture medium to minimize extracellular pH fluctuations. However, be aware that this may not completely prevent changes in intracellular pH.
-
Control for pH Effects: Design experiments to specifically test the effect of pH on PSB 0777's activity in the absence of ammonium chloride, for example, by using media with different pH values.
-
Receptor Binding Assay: If you suspect interference with binding, perform a competitive binding assay with a radiolabeled A2A receptor antagonist to determine if ammonium chloride alters the affinity of PSB 0777 for the receptor.
-
Time-Course Experiment: Investigate the time-dependence of the blunted response. If the effect worsens with longer incubation times, receptor desensitization may be a contributing factor.
Q3: My cells show signs of stress or reduced viability after treatment with ammonium chloride. How can I distinguish this from a PSB 0777-induced effect?
A3: Ammonium chloride can be toxic to cells, especially at high concentrations or with prolonged exposure.[10][11] It can inhibit cell proliferation and affect cellular metabolism.[6][8]
Troubleshooting Steps:
-
Thorough Controls: It is critical to include control groups treated with ammonium chloride alone at the same concentration and for the same duration as your experimental groups.
-
Cell Viability Assays: Perform standard cell viability assays (e.g., MTT, trypan blue exclusion) on all your treatment groups to assess the cytotoxic effects of ammonium chloride and PSB 0777 independently and in combination.
-
Dose-Response of Ammonium Chloride: Determine the dose-dependent toxicity of ammonium chloride on your specific cell line to identify a concentration that induces the desired hyperammonemic state without causing excessive cell death.
Q4: Since PSB 0777 is an ammonium salt, could the ammonium counter-ion be contributing to the observed effects, especially in hyperammonemia studies?
A4: This is a valid concern. The PSB 0777 is supplied as an ammonium salt, meaning that when you add it to your culture, you are introducing a small amount of ammonium.[12][13][14][15] In experiments where you are also adding ammonium chloride to simulate hyperammonemia, the contribution from the PSB 0777 itself is likely negligible compared to the millimolar concentrations of ammonium chloride typically used. However, it is good practice to be aware of this.
Best Practices:
-
Calculate the Ammonium Contribution: For your highest concentration of PSB 0777, calculate the molar contribution of the ammonium counter-ion. This will likely be in the nanomolar or low micromolar range and insignificant compared to the millimolar concentrations of ammonium chloride used to induce hyperammonemia.
-
Vehicle Control: Your vehicle control for PSB 0777 should ideally be the solvent used to dissolve the compound, added to media that already contains the same concentration of ammonium chloride as your experimental group. This ensures that the only difference is the presence of PSB 0777.
Quantitative Data Summary
The following tables summarize key quantitative data for PSB 0777 and the effects of ammonium chloride.
Table 1: PSB 0777 Binding Affinities (Ki)
| Receptor Subtype | Species | Ki (nM) | Reference |
| A2A | Rat | 44.4 | [12][13][15] |
| A2A | Human | 360 | [14][16] |
| A1 | Rat | ≥10,000 | [12][15] |
| A1 | Human | 541 | [14][16] |
| A2B | Human | ≥10,000 | [12][15] |
| A3 | Human | ≥10,000 | [12][15] |
Table 2: Effects of Ammonium Chloride on Cellular Parameters
| Parameter | Cell Type | NH4Cl Concentration | Observed Effect | Reference |
| Cell Proliferation | Opossum Kidney Cells | 5-20 mM | Dose-dependent depression | [6] |
| Cell Proliferation | H35 Hepatoma Cells | >2 mM | Increasing growth inhibition | [8] |
| Cell Proliferation | Human Gastric Cancer Cells | Dose-dependent | Inhibition | |
| Intracellular pH | Astrocytes | 1-20 mM | Initial alkalinization followed by sustained acidification | |
| Adenylyl Cyclase Activity | Rat Liver and Fat | 0.143 - 14.3 mM | Reduction | [2] |
| Adenylyl Cyclase Activity | Rat Brain | 0.143 - 14.3 mM | Increase | [2] |
| Receptor Expression (V2 Vasopressin) | LLC-PK1 Renal Epithelial Cells | Long-term pretreatment | Up to 70% increase in binding | [17] |
Experimental Protocols
Protocol 1: In Vitro Hyperammonemia Model using Ammonium Chloride
This protocol describes a general method for inducing a state of hyperammonemia in cultured cells.
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Ammonium Chloride Stock Solution: Prepare a sterile stock solution of ammonium chloride (e.g., 1 M in cell culture grade water).
-
Treatment: Prepare working solutions of ammonium chloride in your complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 mM).
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of ammonium chloride. Include an untreated control group. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assessment: Following incubation, proceed with your downstream assays, such as cell viability assays, cAMP measurements, or other functional assays.
Protocol 2: A2A Receptor Activation with PSB 0777 in Cell Culture
This protocol provides a general guideline for treating cultured cells with PSB 0777.
-
PSB 0777 Stock Solution: Prepare a concentrated stock solution of PSB 0777 ammonium salt in a suitable solvent such as sterile water or DMSO.[12] Store the stock solution at -20°C or as recommended by the supplier.
-
Working Solutions: On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A study on rat primary cortical neurons used low (10 nM), medium (20 nM), and high (100 nM) doses.[18][19]
-
Cell Treatment: Add the PSB 0777 working solutions to your cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired duration. The incubation time will depend on the specific downstream readout. For example, cAMP accumulation is often measured after a short incubation (e.g., 15-30 minutes), while changes in gene or protein expression may require longer incubation times (e.g., hours to days).[18][19]
-
Analysis: After incubation, proceed with your planned analysis (e.g., cAMP assay, Western blot, etc.).
Signaling Pathways and Experimental Workflows
A2A Adenosine Receptor Signaling Pathway
Caption: A2A adenosine receptor signaling pathway activated by PSB 0777.
Troubleshooting Logic for Unexpected cAMP Results
Caption: Troubleshooting workflow for unexpected cAMP assay results.
Experimental Workflow for Investigating PSB 0777 in a Hyperammonemia Model
Caption: A typical experimental workflow for studying PSB 0777 effects.
References
- 1. Ammonium ions enhance proteolytic activation of adenylate cyclase and decrease its sensitivity to inhibition by "P"-site agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of ammonium ion concentration on the activity of adenylate cyclase in various rat tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological relevance of proton-activated GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Molecular and functional profiling of Gαi as an intracellular pH sensor [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Desensitization of the Canine A2a Adenosine Receptor: Delineation of Multiple Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Pathways of Desensitization of A1- and A2-Adenosine Receptors in DDT1 MF-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. rndsystems.com [rndsystems.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. This compound hydrate - Immunomart [immunomart.com]
- 15. DSpace [diposit.ub.edu]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Ammonium chloride affects receptor number and lateral mobility of the vasopressin V2-type receptor in the plasma membrane of LLC-PK1 renal epithelial cells: role of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adenosine A2A Receptor Agonist PSB-0777 Modulates Synaptic Proteins and AMPA Receptor Expression in a Dose- and Time-Dependent Manner in Rat Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to A₂A Receptor Agonists: PSB 0777 Ammonium vs. CGS 21680
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used adenosine A₂A receptor agonists, PSB 0777 ammonium and CGS 21680. The information presented is collated from various scientific sources to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction
The adenosine A₂A receptor, a G-protein coupled receptor, is a key target in various therapeutic areas, including inflammation, neurodegenerative diseases, and cardiovascular disorders. Both this compound and CGS 21680 are potent agonists at this receptor, but they exhibit distinct pharmacological profiles. This guide delves into their comparative binding affinities, functional potencies, and selectivity, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The following tables summarize the binding affinity (Ki) and functional potency (EC₅₀) of this compound and CGS 21680 at the A₂A receptor, as well as their selectivity for other adenosine receptor subtypes. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Binding Affinity (Ki) and Functional Potency (EC₅₀) of this compound at the A₂A Receptor
| Species | Assay Type | Ki (nM) | EC₅₀ (nM) | Cell Line | Reference |
| Rat | Binding Affinity | 44.4 | - | Brain Striatal Membranes | [1] |
| Human | Binding Affinity | 360 | - | - | [2] |
| - | Functional Potency | - | 117 | CHO-K1 | [2] |
Table 2: Binding Affinity (Ki) and Functional Potency (EC₅₀) of CGS 21680 at the A₂A Receptor
| Species | Assay Type | Ki (nM) | EC₅₀ (nM) | Cell Line/Tissue | Reference |
| Rat | Binding Affinity | 27 | - | - | [3] |
| Rat | Functional Potency | - | 110 | Striatal Slices | [3] |
| Human | Binding Affinity | 22 | - | - | [4] |
| Human | Functional Potency | - | 2.1 ± 0.8 | Transfected Cells | [5] |
Table 3: Selectivity Profile - Binding Affinities (Ki) for Other Adenosine Receptors
| Compound | A₁ Receptor Ki (nM) | A₂B Receptor Ki (nM) | A₃ Receptor Ki (nM) | Species | Reference |
| This compound | ≥10000 (rat), 541 (human) | >10000 (human) | >>10000 (human) | Rat, Human | [2] |
| CGS 21680 | 3100 | - | 144 (rat), potent at human A₃ | Rat, Human | [4][6] |
Signaling Pathways and Experimental Workflows
Activation of the A₂A receptor by agonists like this compound and CGS 21680 primarily triggers the Gs signaling pathway, leading to the production of cyclic AMP (cAMP). The following diagrams illustrate this pathway and a typical experimental workflow for comparing A₂A receptor agonists.
Caption: A₂A Receptor Signaling Pathway.
Caption: Experimental Workflow for Agonist Comparison.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize A₂A receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the A₂A receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human or rat A₂A receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
50 µL of a known concentration of a radiolabeled A₂A receptor antagonist (e.g., [³H]-ZM241385) or agonist (e.g., [³H]-CGS21680).
-
50 µL of varying concentrations of the unlabeled test compound (PSB 0777 or CGS 21680). For determining non-specific binding, use a high concentration of a known A₂A receptor ligand.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cAMP, providing a measure of its potency (EC₅₀) and efficacy (Emax).
1. Cell Preparation:
-
Seed cells expressing the A₂A receptor into a 96-well or 384-well plate and allow them to attach overnight.
2. Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) for a defined period (e.g., 30 minutes) to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist (PSB 0777 or CGS 21680) to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
Conclusion
Both this compound and CGS 21680 are valuable tools for studying the A₂A receptor. CGS 21680 has been a standard A₂A agonist for many years and is well-characterized. This compound is a more recent compound that exhibits high selectivity, particularly over the A₁ and A₂B receptors. The choice between these two agonists will depend on the specific requirements of the experiment, including the desired selectivity profile and the species being studied. The data and protocols provided in this guide aim to facilitate an informed decision for researchers in the field.
References
- 1. This compound salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to A₂A Adenosine Receptor Agonists: PSB 0777 vs. ATL146e
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent A₂A adenosine receptor (A₂AAR) agonists, PSB 0777 and ATL146e. The information presented is curated from preclinical research to assist in the selection of the most appropriate compound for specific research applications.
At a Glance: Key Quantitative Data
A direct, side-by-side comparison of the binding affinity and potency of PSB 0777 and ATL146e is essential for informed decision-making. The following table summarizes the available quantitative data for both compounds.
| Parameter | PSB 0777 | ATL146e | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 360 nM | Data Not Available | Human | Radioligand Binding Assay | [1] |
| 44.4 nM | Data Not Available | Rat | Radioligand Binding Assay | [1][2] | |
| Functional Potency (EC₅₀) | 117 nM | Data Not Available | CHO-K1 Cells | cAMP Accumulation Assay | [1] |
In Vitro Pharmacology: Affinity, Potency, and Selectivity
PSB 0777 is a potent and selective full agonist for the A₂A adenosine receptor. For the human A₂AAR, it exhibits a binding affinity (Ki) of 360 nM.[1] Its affinity for the rat A₂AAR is significantly higher, with a Ki value of 44.4 nM.[1][2] In functional assays, PSB 0777 demonstrates an EC₅₀ of 117 nM in cAMP accumulation assays using CHO-K1 cells.[1]
PSB 0777 displays high selectivity for the A₂AAR over other adenosine receptor subtypes. Its affinity for the human A₁ receptor is reported to be 541 nM, and it shows low affinity for the human A₂B and A₃ receptors (Ki > 10,000 nM).[1]
In Vivo Applications and Effects
Both PSB 0777 and ATL146e have demonstrated significant anti-inflammatory effects in various animal models.
PSB 0777 has been notably investigated for its therapeutic potential in inflammatory bowel disease (IBD). In a rat model of oxazolone-induced colitis, oral administration of PSB 0777 (0.4 mg/kg/day) resulted in a marked reduction of inflammatory cell infiltration and an amelioration of the colonic mucosal architecture.[1]
ATL146e has shown promise in models of organ transplantation and ischemia-reperfusion injury. In a porcine model of lung transplantation, intravenous infusion of ATL146e has been investigated for its ability to mitigate reperfusion injury. Furthermore, in a rabbit model of spinal cord reperfusion injury, systemic administration of ATL146e (0.06 µg/kg per minute) was found to reduce paralysis and apoptosis.[4] It has also been shown to prevent posthemorrhagic vasospasm in a rat model.
Signaling Pathways and Experimental Workflows
Activation of the A₂A adenosine receptor by agonists such as PSB 0777 and ATL146e initiates a well-characterized signaling cascade. The diagrams below illustrate this pathway and the general workflows for key in vitro and in vivo experiments.
Figure 1: A₂A Adenosine Receptor Signaling Pathway.
Figure 2: General Experimental Workflows.
Experimental Protocols
Radioligand Binding Assay (for A₂A Receptor)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the A₂A adenosine receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human A₂A adenosine receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation (typically 5-20 µg of protein per well).
-
Add increasing concentrations of the unlabeled test compound (e.g., PSB 0777 or ATL146e).
-
Add a constant concentration of a radiolabeled A₂AAR antagonist (e.g., [³H]-ZM241385) to each well.
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled, high-affinity A₂AAR antagonist.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (Functional Assay)
This protocol outlines a general method for assessing the functional potency (EC₅₀) of an A₂AAR agonist.
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human A₂A adenosine receptor in appropriate culture medium.
-
Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
Add increasing concentrations of the A₂AAR agonist (e.g., PSB 0777 or ATL146e) to the wells.
-
Include control wells with vehicle only (basal level) and a known adenylyl cyclase activator like forskolin (positive control).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the agonist.
-
Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of its maximal effect.
-
In Vivo Model: Oxazolone-Induced Colitis in Rats (with PSB 0777)
This protocol describes a common method for inducing colitis in rats to study the anti-inflammatory effects of compounds like PSB 0777.
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Induction of Colitis:
-
On day 0, sensitize the rats by applying a 3% solution of oxazolone in ethanol to a shaved area of the abdomen.
-
On day 7, lightly anesthetize the rats and intrarectally administer a 1% solution of oxazolone in 50% ethanol via a catheter.
-
-
Treatment:
-
Divide the rats into experimental groups: a control group (no colitis), a colitis group (vehicle treatment), and treatment groups receiving different doses of PSB 0777 (e.g., 0.4 mg/kg/day, administered orally or intraperitoneally).
-
Begin treatment on a specified day post-colitis induction (e.g., day 5) and continue for a defined period (e.g., until day 10).
-
-
Assessment of Colitis:
-
Monitor the animals daily for body weight, stool consistency, and signs of bleeding.
-
At the end of the experiment, euthanize the animals and collect the colons.
-
Measure the colon length and weight.
-
Score the macroscopic damage to the colon based on a standardized scoring system.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration and mucosal damage.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
-
In Vivo Model: Porcine Lung Transplantation (with ATL146e)
This is a generalized outline of a complex surgical procedure used to evaluate the effects of drugs like ATL146e on lung ischemia-reperfusion injury.
-
Animals:
-
Use domestic pigs of a suitable size and age.
-
-
Donor Lung Procurement:
-
Anesthetize the donor pig and perform a median sternotomy.
-
Heparinize the animal.
-
Flush the pulmonary artery with a preservation solution (e.g., Perfadex).
-
Excise the lung block and store it in a cold preservation solution.
-
-
Recipient Surgery:
-
Anesthetize the recipient pig and perform a left thoracotomy.
-
Initiate cardiopulmonary bypass.
-
Perform a left pneumonectomy.
-
Implant the donor lung by anastomosing the pulmonary artery, pulmonary veins, and bronchus.
-
-
Reperfusion and Treatment:
-
Slowly reperfuse the transplanted lung.
-
Divide the recipient animals into a control group (vehicle infusion) and a treatment group receiving a continuous intravenous infusion of ATL146e at a specified dose.
-
Administer the infusion for a defined period during and after reperfusion.
-
-
Post-Transplant Monitoring and Assessment:
-
Monitor hemodynamic and respiratory parameters throughout the experiment.
-
After a set period of reperfusion (e.g., 4-6 hours), euthanize the animal.
-
Collect blood and tissue samples.
-
Assess lung function (e.g., blood gas analysis).
-
Evaluate the lung for signs of injury, such as edema (wet-to-dry weight ratio), inflammation (histology, MPO activity), and cytokine levels.
-
References
- 1. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Xenogeneic lung transplantation models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A selective adenosine A2A receptor agonist, ATL-146e, prevents concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Blocking the Effects of the A2A Receptor Agonist PSB 0777: A Comparative Guide to ZM241385 and Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZM241385 and other antagonists in blocking the effects of PSB 0777 ammonium, a potent and selective adenosine A2A receptor (A2AR) agonist. Understanding the antagonistic potential of these compounds is crucial for research into the physiological and pathological roles of the A2A receptor in various domains, including neuroscience and immunology.
Executive Summary
ZM241385 is a highly potent and selective non-xanthine antagonist of the adenosine A2A receptor. Experimental data demonstrates its efficacy in blocking the molecular effects induced by the A2AR agonist, PSB 0777. This guide presents a comparative analysis of ZM241385 with other notable A2AR antagonists, namely SCH 58261 and KW 6002 (Istradefylline), based on their receptor binding affinities and selectivity. Detailed experimental protocols for assays used to quantify the antagonistic effects are also provided, alongside visualizations of the relevant signaling pathway and experimental workflow.
Comparative Analysis of A2A Receptor Antagonists
The selection of an appropriate antagonist is critical for the specific requirements of an experimental design. The following table summarizes the binding affinities (Ki) of ZM241385 and its alternatives for human adenosine receptors, providing a basis for comparison of their potency and selectivity. Lower Ki values indicate higher binding affinity.
| Compound | A2A Receptor Ki (nM) | A1 Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (>μM) | Reference |
| ZM241385 | < 1 | 255 | 50 | > 10 | [1] |
| SCH 58261 | < 1 | 287 | 5000 | > 10 | [1] |
| KW 6002 (Istradefylline) | 2.2 | 150 | - | - | [2] |
Key Observations:
-
Potency: All three antagonists exhibit high potency for the A2A receptor, with Ki values in the low nanomolar range.[1][2]
-
Selectivity: SCH 58261 demonstrates the highest selectivity for the A2A receptor, with significantly weaker affinity for A1 and A2B receptors compared to ZM241385.[1] ZM241385, while highly selective for A2A over A1 and A3 receptors, shows moderate affinity for the A2B receptor.[1] KW 6002 also displays good selectivity for the A2A receptor over the A1 receptor.[2]
Experimental Data: ZM241385 Blockade of PSB 0777 Effects
A key study investigated the ability of ZM241385 to block the effects of the A2A receptor agonist PSB 0777 on the expression of synaptic proteins in rat primary cortical neurons. PSB 0777 was shown to increase the expression of Synapsin-1 (a presynaptic protein) and Postsynaptic Density Protein 95 (PSD95). Pre-treatment with ZM241385 effectively prevented these increases, demonstrating its antagonistic action at the molecular level.
| Treatment Group | Synapsin-1 Expression (% of Control) | PSD95 Expression (% of Control) |
| Control | 100 | 100 |
| 100 nM PSB-0777 (30 min) | Increased (exact value not specified) | Increased (exact value not specified) |
| 100 nM PSB-0777 + 50 nM ZM241385 (30 min) | 101.4 ± 50.9 (p < 0.01 vs PSB-0777 alone) | 85.9 ± 61.8 (p < 0.001 vs PSB-0777 alone) |
| 20 nM PSB-0777 (24 h) | Increased (exact value not specified) | Increased (exact value not specified) |
| 20 nM PSB-0777 + 50 nM ZM241385 (24 h) | Blocked (exact value not specified) | Blocked (exact value not specified) |
Data adapted from a study on rat primary cortical neurons. The study confirmed that the effects of PSB-0777 were mediated by the A2A receptor.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated.
Caption: Signaling pathway of PSB 0777 and blockade by ZM241385.
Caption: Workflow for assessing ZM241385's antagonistic effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Culture: Primary cortical neurons are prepared from embryonic day 18 Sprague-Dawley rat cortices. Neurons are plated on poly-L-lysine-coated plates or coverslips and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Drug Treatment:
-
For blockade experiments, neurons are pre-treated with the A2A receptor antagonist (e.g., 50 nM ZM241385) for 1 hour.
-
Subsequently, the A2A receptor agonist (e.g., 20 nM or 100 nM this compound) is added to the culture medium for the specified duration (e.g., 30 minutes or 24 hours).
-
Control cultures receive the vehicle.
-
Western Blotting for Synapsin-1 and PSD95
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against Synapsin-1 (e.g., rabbit anti-Synapsin-1) and PSD95 (e.g., mouse anti-PSD95), diluted in the blocking buffer. A loading control antibody (e.g., anti-β-actin) is also used.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Immunofluorescence for PSD95 and GluR1
-
Fixation and Permeabilization: Following treatment, neurons cultured on coverslips are fixed with 4% paraformaldehyde in PBS for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Coverslips are blocked with a solution containing normal goat serum and BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Immunostaining:
-
Coverslips are incubated overnight at 4°C with primary antibodies against PSD95 (e.g., mouse anti-PSD95) and the AMPA receptor subunit GluR1 (e.g., rabbit anti-GluR1).
-
After washing, the coverslips are incubated for 1 hour at room temperature with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594).
-
-
Imaging and Analysis: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a confocal microscope. The intensity and colocalization of the fluorescent signals are analyzed using appropriate imaging software.
Conclusion
ZM241385 is a robust and widely used tool for antagonizing the A2A receptor and blocking the effects of agonists like PSB 0777. Its high potency makes it suitable for a variety of in vitro and in vivo applications. However, for experiments requiring the highest degree of selectivity, particularly to avoid potential off-target effects at the A2B receptor, SCH 58261 may be a preferable alternative. The choice of antagonist should be guided by the specific experimental context, including the expression profile of adenosine receptor subtypes in the system under investigation. The provided protocols offer a solid foundation for designing and executing experiments to further explore the intricate roles of the adenosine A2A receptor.
References
A Comparative Guide to Istradefylline and PSB-0777 Ammonium for Adenosine A₂A Receptor Research
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of istradefylline, a selective adenosine A₂A receptor antagonist, and PSB-0777 ammonium, a potent and selective A₂A receptor agonist. While the initial query positioned these compounds as comparative antagonists, it is crucial to clarify that istradefylline functions as an antagonist, blocking the receptor, whereas PSB-0777 acts as an agonist, activating it. This guide will therefore compare their contrasting interactions with the adenosine A₂A receptor, supported by experimental data, detailed protocols, and visualizations of the underlying biological and experimental frameworks.
Istradefylline is a selective adenosine A₂A receptor inhibitor used as an adjunct treatment to levodopa and carbidopa for Parkinson's disease.[1][2] Its mechanism involves blocking adenosine A₂A receptors in the brain, which helps to reduce the overactivity of these receptors and indirectly leads to an increase in dopamine release.[3] PSB-0777 ammonium, conversely, is a potent and selective full agonist for the adenosine A₂A receptor, meaning it binds to and activates the receptor.[1][4]
Quantitative Data Presentation
The following tables summarize the key pharmacological parameters for istradefylline and PSB-0777 ammonium, based on available in vitro data. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
Table 1: Adenosine A₂A Receptor Binding Affinity
| Compound | Receptor Species | Kᵢ (nM) | Radioligand Used | Reference |
| Istradefylline | Human | 12 | - | [3] |
| Human | ~10-20 (KD) | [³H]-ZM241385 | [5] | |
| PSB-0777 Ammonium | Human | 360 | - | [1][4] |
| Rat | 44.4 | - | [1][4][6][7] |
Table 2: Functional Activity at the Adenosine A₂A Receptor
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Istradefylline | cAMP Inhibition | hADORA₂A-HEK293 | IC₅₀ | 1.94 (µg/mL) | [8] |
| PSB-0777 Ammonium | cAMP Accumulation | CHO-K1 | EC₅₀ | 117 | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.
1. Radioligand Binding Assay for A₂A Receptor Affinity
This protocol is a synthesized example for determining the binding affinity (Kᵢ) of a test compound (e.g., istradefylline) for the adenosine A₂A receptor.
-
Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the A₂A receptor.
-
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing the human adenosine A₂A receptor.
-
Radioligand: [³H]CGS 21680 or [³H]-ZM241385.
-
Test compound (istradefylline) and a non-specific binding control (e.g., NECA at a high concentration).
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.
-
Wash buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of increasing concentrations of the test compound.
-
Add 50 µL of the radioligand at a concentration near its Kd.
-
Add 100 µL of the cell membrane suspension (typically 20-50 µg of protein per well).
-
For total binding wells, add 50 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM NECA).
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay
This protocol outlines a method to assess the functional activity of istradefylline (as an antagonist) or PSB-0777 (as an agonist) by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Objective: To determine the EC₅₀ of an agonist (PSB-0777) or the IC₅₀ of an antagonist (istradefylline) by measuring their effect on cAMP production in cells expressing the A₂A receptor.
-
Materials:
-
HEK-293 or CHO cells stably expressing the human adenosine A₂A receptor.
-
Agonist (PSB-0777) and antagonist (istradefylline).
-
Adenosine deaminase (ADA) to remove endogenous adenosine.
-
A known A₂A agonist (e.g., NECA or CGS 21680) for antagonist testing.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., ELISA-based).
-
-
Procedure for Agonist (PSB-0777) Testing:
-
Seed cells in a 96-well plate and grow to near confluence.
-
Pre-treat cells with ADA.
-
Replace the medium with stimulation buffer containing various concentrations of PSB-0777.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the PSB-0777 concentration to determine the EC₅₀.
-
-
Procedure for Antagonist (Istradefylline) Testing:
-
Follow steps 1 and 2 from the agonist protocol.
-
Pre-incubate the cells with various concentrations of istradefylline for a specified time.
-
Add a fixed concentration of a known A₂A agonist (e.g., the EC₈₀ concentration of CGS 21680).
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure intracellular cAMP levels.
-
Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the istradefylline concentration to determine the IC₅₀.
-
Mandatory Visualizations
Caption: Adenosine A₂A Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Logical Comparison of Istradefylline and PSB-0777.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSB 0777 ammonium salt | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PSB 0777: Validating Selectivity and Activity Against a Known A₂A Antagonist
This guide provides a detailed comparison of PSB 0777, a selective A₂A adenosine receptor antagonist, with another well-established antagonist, ZM 241385. The objective is to offer researchers, scientists, and drug development professionals a comprehensive validation of PSB 0777's activity through comparative data and detailed experimental protocols.
Introduction to A₂A Adenosine Receptor Antagonism
The A₂A adenosine receptor, a member of the G-protein coupled receptor family, is predominantly found in the brain, particularly in the striatum, where it plays a crucial role in modulating dopaminergic signaling. Activation of the A₂A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade has been implicated in various physiological and pathological processes, making the A₂A receptor a significant target for therapeutic intervention in conditions such as Parkinson's disease and cancer. Selective A₂A antagonists block the effects of adenosine, thereby offering a promising avenue for drug development.
PSB 0777 is recognized as a potent and selective antagonist for the human A₂A adenosine receptor. This guide validates its activity by comparing its binding affinity and functional potency with ZM 241385, a widely studied A₂A antagonist.
Quantitative Comparison of A₂A Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC₅₀) of PSB 0777 and ZM 241385 at the human A₂A adenosine receptor.
Table 1: Binding Affinity (Ki) at Human A₂A Adenosine Receptor
| Compound | Ki (nM) | Radioligand | Source |
| PSB 0777 | 0.69 | [³H]ZM 241385 | |
| ZM 241385 | 0.48 | [³H]ZM 241385 |
Table 2: Functional Potency (IC₅₀) in cAMP Accumulation Assays
| Compound | IC₅₀ (nM) | Agonist Used | Cell Line | Source |
| PSB 0777 | 2.9 | NECA | HEK-293 | |
| ZM 241385 | 2.2 | NECA | HEK-293 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
-
Cell Preparation: Membranes from HEK-293 cells stably expressing the human A₂A adenosine receptor are used.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]ZM 241385 (a high-affinity A₂A antagonist radioligand).
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]ZM 241385.
-
Increasing concentrations of the unlabeled antagonist (PSB 0777 or ZM 241385) are added.
-
The mixture is incubated to allow for competitive binding.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The Ki values are calculated from the IC₅₀ values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
2. cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP).
-
Cell Line: HEK-293 cells stably expressing the human A₂A adenosine receptor.
-
Agonist: NECA (5'-N-Ethylcarboxamidoadenosine), a potent non-selective adenosine receptor agonist.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the antagonist (PSB 0777 or ZM 241385).
-
NECA is then added to stimulate the A₂A receptors, leading to the production of cAMP.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: The IC₅₀ value is determined, representing the concentration of the antagonist that inhibits 50% of the maximal cAMP production induced by the agonist.
Visualizations: Signaling Pathways and Experimental Workflows
A₂A Receptor Signaling Pathway
Caption: A₂A receptor activation by adenosine and its inhibition by an antagonist.
Experimental Workflow for Radioligand Binding Assay
Unveiling the Selectivity of PSB 0777 Ammonium: A Comparative Guide to its Cross-Reactivity with Adenosine Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of the cross-reactivity of PSB 0777 ammonium with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Experimental data is presented to objectively assess its performance and guide future research applications.
This compound is recognized as a potent and selective full agonist for the adenosine A2A receptor.[1][2][3] Its high affinity for the A2A subtype makes it a valuable tool in studies related to inflammation, neuroprotection, and cardiovascular function.[4][5][6] However, a thorough characterization of its binding profile across all adenosine receptor subtypes is crucial to ensure the specificity of experimental findings and to anticipate potential off-target effects. This guide summarizes the available binding affinity data and provides detailed experimental methodologies for assessing such cross-reactivity.
Comparative Binding Affinity of this compound
The selectivity of this compound is demonstrated by its significantly higher affinity for the A2A receptor compared to the A1, A2B, and A3 subtypes. The following table summarizes the inhibition constant (Ki) values obtained from radioligand binding assays, providing a quantitative measure of the compound's affinity for each receptor in both human and rat species.
| Receptor Subtype | Species | Ki (nM) |
| A1 | Human | 541[2][3][7] |
| Rat | ≥10,000[1][2][3] | |
| A2A | Human | 360[2][3][7] |
| Rat | 44.4[1][2][4] | |
| A2B | Human | >10,000[2][3] |
| A3 | Human | >>10,000[2][3] |
Note: A lower Ki value indicates a higher binding affinity.
The data clearly illustrates that this compound possesses a strong preference for the A2A receptor, particularly in rats. While its affinity for the human A2A receptor is also notable, its binding to other human adenosine receptor subtypes is considerably weaker, with Ki values in the micromolar range or lower.[2][3] This selectivity profile underscores its utility as a specific A2A receptor agonist in preclinical research, especially in rodent models.[8]
Experimental Protocols: Assessing Adenosine Receptor Cross-Reactivity
The determination of binding affinities, such as the Ki values presented above, is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (in this case, this compound) to displace a known radioactive ligand that specifically binds to the receptor of interest.
General Protocol for Competitive Radioligand Binding Assay
This protocol provides a representative methodology for determining the binding affinity of a test compound at the A1, A2A, and A3 adenosine receptors.
1. Materials and Reagents:
-
Membrane Preparations: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat adenosine receptor subtype of interest (A1, A2A, or A3).[5]
-
Radioligands:
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the respective receptor (e.g., 2-chloroadenosine for A1, NECA for A2A and A3).[1][5]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).[8]
-
Scintillation Counter.
2. Assay Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, combine the assay buffer, the radioligand at a concentration near its Kd value, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction. The final assay volume is typically 100-400 µL.[1][8]
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).[1][8]
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Note: For the A2B receptor, which typically has a lower affinity for adenosine analogs, functional assays measuring downstream signaling, such as cAMP accumulation, are often employed to determine agonist potency (EC50 values).[2][10]
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental and biological context, the following diagrams illustrate the workflow of a competitive binding assay and the signaling pathways of the adenosine receptors.
References
- 1. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 2. innoprot.com [innoprot.com]
- 3. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
- 10. Comparison of human recombinant adenosine A2B receptor function assessed by Fluo-3-AM fluorometry and microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PSB 0777 Ammonium and Endogenous Adenosine for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative pharmacology, signaling pathways, and experimental evaluation of the selective A2A receptor agonist PSB 0777 ammonium and the endogenous signaling molecule adenosine.
This guide provides an objective comparison of the synthetic adenosine analog, this compound, and the naturally occurring nucleoside, endogenous adenosine. The information presented is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies and in the development of novel therapeutics targeting the adenosine signaling pathway.
At a Glance: Key Differences and Similarities
Endogenous adenosine is a ubiquitous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Its effects are pleiotropic, as it does not exhibit selectivity among these receptors. In contrast, this compound is a potent and highly selective full agonist for the A₂ₐ adenosine receptor, making it a valuable tool for dissecting the specific roles of this receptor subtype.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the equilibrium dissociation constants (Kᵢ) of endogenous adenosine and this compound for the human adenosine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.
| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₂ₑ Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) |
| Endogenous Adenosine | ~500 | ~800 | >10,000 | ~800 |
| This compound | >10,000[1][2] | 360[1][2] | >10,000[1][2] | >10,000[1][2] |
Signaling Pathways
Both endogenous adenosine and this compound exert their effects by activating specific adenosine receptors, which in turn modulate intracellular signaling cascades. The A₂ₐ receptor, the primary target of PSB 0777, and the A₂ₑ receptor are coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Conversely, the A₁ and A₃ receptors are coupled to the Gαi protein, which inhibits adenylyl cyclase and decreases cAMP levels.
Supporting Experimental Data: Anti-Inflammatory Effects in a Model of Colitis
The differential receptor selectivity of endogenous adenosine and PSB 0777 leads to distinct physiological outcomes. A key area of interest is their role in inflammation. Endogenous adenosine is known to have potent anti-inflammatory effects, largely mediated through the A₂ₐ receptor.[3][4][5] Studies utilizing selective agonists like PSB 0777 have been instrumental in confirming and exploring the therapeutic potential of targeting the A₂ₐ receptor in inflammatory conditions.
A study investigating the effects of PSB 0777 in a rat model of inflammatory bowel disease (IBD) demonstrated its potent anti-inflammatory properties.[6][7][8] In this study, PSB 0777 was shown to significantly ameliorate inflammation and improve tissue architecture in the colon.[1][2] The polar nature of PSB 0777 prevents its absorption from the gastrointestinal tract, thereby localizing its anti-inflammatory effects to the gut and avoiding potential systemic side effects.[1][2][6][7][8] This targeted action is a significant advantage over the systemic and non-selective effects of endogenous adenosine.
The experimental workflow for such a study typically involves inducing colitis in an animal model, followed by treatment with the compound of interest and subsequent evaluation of inflammatory markers and tissue damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine, an endogenous anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Adenosine, an endogenous anti-inflammatory agent. | Semantic Scholar [semanticscholar.org]
- 5. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Polar Adenosine A2A Receptor Agonists for Inflammatory Bowel Disease: Synergism with A2B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Polar Adenosine A2A Receptor Agonists for Inflammatory Bowel Disease: Synergism with A2B Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A₂A Receptor Agonists in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Adenosine A₂A receptor (A₂AR) agonists in neuronal culture models, supported by experimental data from peer-reviewed studies. The A₂A receptor, a G-protein coupled receptor, is highly expressed in the basal ganglia and other brain regions, making it a significant target for neurodegenerative diseases like Parkinson's and Huntington's disease, as well as for strategies aimed at nerve regeneration.[1][2] Activation of the A₂AR is primarily linked to the stimulation of the cAMP-PKA cascade, which modulates neuronal excitability, neurotransmitter release, and neurotrophic processes.[1][3][4]
Data Presentation: Performance of A₂A Agonists
The following table summarizes quantitative data for commonly studied A₂A receptor agonists. Direct head-to-head comparisons across multiple agonists in a single standardized neuronal assay are limited in the literature; therefore, data is presented along with its specific experimental context.
| Agonist | Assay Type | Cell/Tissue Type | Potency (EC₅₀) / Affinity (Kᵢ) | Key Finding | Citation(s) |
| CGS 21680 | cAMP Formation | Differentiated SH-SY5Y Cells | EC₅₀ = 38 ± 15 nM | Demonstrated a differentiation-dependent increase in agonist efficacy. | [3] |
| cAMP Formation | Rat Striatal Slices | EC₅₀ = 110 nM | Potently stimulated cAMP formation. | [5] | |
| Neurite Outgrowth | Primary Cortical Neurons | Not specified | Promotes axonal elongation and enhances BDNF-induced dendritic branching. | [6] | |
| Neuronal Survival | Rat Superior Cervical Ganglion (SCG) Neurons | Not specified | Significantly reduced apoptosis induced by nerve growth factor (NGF) withdrawal. | [7] | |
| Regadenoson | cAMP Formation | General (Mechanism of Action) | Not specified | Selectively activates A₂A receptors, leading to increased cAMP levels. | [8] |
| CNS Effects | Preclinical Rodent Studies | Not specified | Can transiently increase the permeability of the blood-brain barrier. | [9] | |
| Clinical Observation | Human | Not specified | Can lower the seizure threshold in susceptible individuals.[10][11] | [10][11] | |
| NECA | cAMP Formation | HEK293 cells expressing hA₂AR | Kᵢ = 2.1 ± 0.3 nM | High-affinity agonist, but acts on both A₂A and A₂B receptors. | [5][12] |
| ATL-146e | Neuroprotection | In vivo Spinal Cord Ischemia Model | Not specified | Systemic administration before reperfusion protects from motor dysfunction. | [13] |
Signaling Pathways and Experimental Workflow
Activation of the A₂A receptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to a Gs/olf protein, which activates adenylyl cyclase (AC) to increase cyclic AMP (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA), a key modulator of neuronal function.[1][3] In the context of neurite outgrowth, A₂AR activation also engages other critical signaling pathways, including Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K), and Phospholipase C (PLC).[6]
References
- 1. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Role of Adenosine A2AR Heteroreceptor Complexes in Neurodegeneration and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptors in neuronal outgrowth: a target for nerve regeneration? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of adenosine A2A receptor protects sympathetic neurons against nerve growth factor withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 9. The effect of regadenoson on the integrity of the human blood-brain barrier, a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Seizure: An Adverse Effect of Regadenoson in Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Selectivity of PSB-0777 Ammonium in a New Experimental Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PSB-0777, a potent and selective A2A adenosine receptor (A2AAR) full agonist, with other relevant A2AAR agonists, CGS-21680 and Regadenoson. The following sections detail the selectivity and potency of these compounds, provide experimental protocols for their evaluation, and outline the key signaling pathways involved. This information is intended to assist researchers in validating the selectivity of PSB-0777 in novel experimental models.
Comparative Selectivity and Potency
The selectivity of an agonist for its target receptor over other related receptors is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of PSB-0777, CGS-21680, and Regadenoson at human and rat adenosine receptor subtypes.
Table 1: Comparative Binding Affinity (Ki, nM) at Human Adenosine Receptors
| Compound | A1 | A2A | A2B | A3 |
| PSB-0777 | 541[1] | 360[1] | >10000[1] | ≫10000[1] |
| CGS-21680 | 290 | 27 | 67 | 88800 |
| Regadenoson | >16460[2] | 1100-1730[2] | - | - |
Table 2: Comparative Binding Affinity (Ki, nM) at Rat Adenosine Receptors
| Compound | A1 | A2A | A2B | A3 |
| PSB-0777 | ≥10000[1] | 44.4[1] | - | - |
| CGS-21680 | - | 17-20[3] | - | - |
| Regadenoson | - | - | - | - |
Comprehensive Ki data for all three compounds at all rat adenosine receptor subtypes is not available in the reviewed literature.
Table 3: Functional Potency (EC50, nM) in cAMP Assays
| Compound | Cell Line | EC50 (nM) |
| PSB-0777 | CHO-K1 | 117[1] |
| CGS-21680 | Striatal Slices | 110[4] |
| Regadenoson | - | - |
A2A Adenosine Receptor Signaling Pathway
Activation of the A2A adenosine receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The binding of an agonist like PSB-0777 induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Protocols
To validate the selectivity of PSB-0777 in a new experimental model, the following standard protocols can be adapted.
Radioligand Binding Assay for Selectivity Profiling
This protocol determines the binding affinity (Ki) of a test compound (e.g., PSB-0777) for different adenosine receptor subtypes.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligand specific for each receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A).
-
Test compound (PSB-0777) and reference compounds (CGS-21680, Regadenoson).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Non-specific binding inhibitor (e.g., a high concentration of a non-selective agonist like NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test/reference compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Agonist Potency
This protocol measures the ability of a compound to stimulate cAMP production, a hallmark of A2A receptor activation.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor.
-
Cell culture medium.
-
Test compound (PSB-0777) and reference agonists.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Microplate reader compatible with the chosen assay kit.
Procedure:
-
Seed the A2AR-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Add serial dilutions of the test and reference compounds to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the agonist concentration and determine the EC50 value using non-linear regression.
Experimental Workflow for Selectivity Validation
The following diagram illustrates a logical workflow for validating the selectivity of a novel A2AAR agonist like PSB-0777.
Caption: Workflow for A2A Agonist Selectivity Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A2a Adenosine Receptor For MPI Myocardial Perfusion Imaging [radcliffecardiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PSB 0777 Ammonium Salt: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents like PSB 0777 ammonium salt is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols can vary based on institutional policies and local regulations, this guide provides essential, step-by-step procedures for the proper handling and disposal of this compound salt, prioritizing safety and environmental stewardship.
The Safety Data Sheet (SDS) for this compound hydrate advises that discharge into the environment must be avoided. The chemical should be collected and kept in suitable, closed containers for disposal. Although not definitively classified as hazardous waste in the available documentation, it is best practice to handle this compound salt as a chemical waste stream to ensure maximum safety and compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound salt while wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound salt involves treating it as chemical waste. This ensures a high degree of caution and adherence to general laboratory safety standards.
-
Waste Identification and Collection:
-
Collect all waste containing this compound salt, including pure compound, contaminated solutions, and rinsates.
-
Do not mix this waste with other incompatible chemical waste streams.
-
-
Containerization:
-
Use a dedicated, chemically compatible, and leak-proof container for waste collection. The original container can be used if it is in good condition.
-
Ensure the container is clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policy.
-
-
Labeling:
-
The waste container label must include:
-
The full chemical name: "this compound salt"
-
The concentration and quantity of the waste.
-
The date of waste accumulation.
-
The name of the principal investigator and the laboratory location.
-
Any relevant hazard information.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
-
Disposal Request:
-
Disposal of Empty Containers:
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (such as water, given the compound's solubility).
-
The rinsate from this cleaning process must be collected and disposed of as chemical waste.
-
After triple-rinsing, the container label should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional procedures.
-
Under no circumstances should this compound salt or its solutions be disposed of down the drain or in the regular trash. [1]
Quantitative Data Summary
For laboratory use, it is crucial to be aware of the chemical's physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₈H₂₀N₅O₇S₂·NH₄ |
| Molecular Weight | 500.55 g/mol |
| Solubility | Soluble to 100 mM in water and DMSO |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound salt.
Caption: Disposal workflow for this compound salt.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PSB 0777 Ammonium
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of PSB 0777 ammonium, a potent adenosine A₂ₐ receptor agonist. In the absence of complete hazard data, a conservative approach, treating the compound as potentially hazardous, is mandatory. Adherence to these protocols is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Immediate Safety and Handling Protocols
Due to the lack of a comprehensive Safety Data Sheet (SDS), all personnel must handle this compound with the utmost caution. The primary principle is to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound. All PPE should be inspected for integrity before each use.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved safety goggles | Protects against splashes and fine dust. |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended) | Prevents skin contact. Check manufacturer's compatibility charts. |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of dust or aerosols. |
Engineering Controls and Hygiene
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
Operational and Disposal Plans
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for safety and compliance.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard information.
-
Storage: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases. The storage container should be tightly sealed.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is operational. Prepare all necessary equipment and reagents.
-
Weighing: If weighing the solid, do so on a tared weigh boat inside the fume hood to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in water and DMSO.
-
Post-Handling: After use, decontaminate the work area and any equipment used.
Spill Management
For Minor Spills (manageable by trained personnel):
-
Alert: Immediately alert others in the vicinity.
-
Isolate: Restrict access to the spill area.
-
Protect: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
Disposal Plan
As the specific hazards of this compound are not fully characterized, all waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Physical and Chemical Data
The following data has been compiled from available product information sheets.
| Property | Value |
| Molecular Formula | C₁₈H₂₀N₅O₇S₂·NH₄ |
| Molecular Weight | 500.55 g/mol |
| Solubility | Soluble to 100 mM in water and DMSO |
| Storage Temperature | Store at room temperature |
Visual Workflow Guides
The following diagrams illustrate the key operational workflows for handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
